7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
Description
Properties
IUPAC Name |
(3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFKSHWAQPOKQP-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(O1)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a member of the sappanin-type homoisoflavonoids, a class of plant secondary metabolites with a C16 skeleton. These compounds are recognized for their diverse and promising biological activities. Understanding the biosynthetic pathway of this specific homoisoflavonoid is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the current understanding of flavonoid and homoisoflavonoid biosynthesis. It details the key enzymatic steps, presents a framework for quantitative data analysis, outlines relevant experimental protocols for pathway elucidation, and provides visual representations of the core metabolic pathway and associated experimental workflows.
Introduction
Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, forming a C6-C4-C6 backbone. This compound belongs to the sappanin-type, which are among the most common naturally occurring homoisoflavonoids. These compounds are biosynthesized from precursors supplied by the general phenylpropanoid pathway. The key transformation involves the extension of a chalcone-like intermediate by a one-carbon unit, followed by cyclization to form the characteristic chroman-4-one core. This guide will delve into the putative enzymatic reactions and intermediates leading to the formation of this compound.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is believed to proceed through several key stages, beginning with the phenylpropananoid pathway and culminating in the formation of the homoisoflavonoid skeleton.
Phenylpropanoid Pathway: Synthesis of Precursors
The initial steps of the pathway are shared with the general flavonoid biosynthesis. The amino acid L-phenylalanine serves as the primary precursor.
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to yield p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA .
Simultaneously, the biosynthesis of the polyketide precursor, malonyl-CoA , occurs via the carboxylation of acetyl-CoA, catalyzed by acetyl-CoA carboxylase (ACC) .
Chalcone Formation
The first committed step towards flavonoid and homoisoflavonoid biosynthesis is the condensation of precursors from the two pathways described above.
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Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).
The Homoisoflavonoid Branch: C1-Addition and Cyclization
This stage represents the divergence from the general flavonoid pathway and is characteristic of homoisoflavonoid biosynthesis.
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C-Methylation/C1-Addition: A crucial and not fully characterized step involves the addition of a one-carbon unit to the chalcone backbone. It is proposed that a methyltransferase , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, catalyzes the C-methylation of the chalcone, likely at the α-carbon of the three-carbon chain. This would result in a C-methylated chalcone intermediate.
-
Cyclization and Isomerization: Following the C1-addition, an intramolecular cyclization occurs to form the chroman-4-one ring. This reaction is thought to be catalyzed by a Chalcone Isomerase (CHI)-like enzyme . This enzyme would facilitate the ring closure to form a 3-benzyl-chroman-4-one intermediate.
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Hydroxylation and Benzylidene Formation: The final steps likely involve hydroxylation and the formation of the benzylidene double bond. The specific enzymes for these steps in the biosynthesis of this compound have not yet been elucidated. It is possible that a dehydratase or a similar enzyme is involved in the formation of the exocyclic double bond.
The proposed biosynthetic pathway is illustrated in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the enzyme kinetics and reaction yields in the biosynthetic pathway of this compound. The following tables are provided as a template for the types of data that would be crucial to collect for a thorough understanding and potential reconstruction of this pathway.
Table 1: Putative Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Data not available | Data not available | Data not available |
| Cinnamate-4-hydroxylase (C4H) | Cinnamic acid | Data not available | Data not available | Data not available |
| 4-Coumarate:CoA ligase (4CL) | p-Coumaric acid | Data not available | Data not available | Data not available |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, Malonyl-CoA | Data not available | Data not available | Data not available |
| Methyltransferase (putative) | Naringenin Chalcone, SAM | Data not available | Data not available | Data not available |
| Chalcone Isomerase-like (putative) | C-methylated Chalcone | Data not available | Data not available | Data not available |
Table 2: Estimated Precursor and Product Concentrations in Plant Tissue
| Compound | Plant Source | Tissue | Concentration (µg/g fresh weight) |
| L-Phenylalanine | Caesalpinia sappan | Heartwood | Data not available |
| p-Coumaric acid | Caesalpinia sappan | Heartwood | Data not available |
| Naringenin Chalcone | Caesalpinia sappan | Heartwood | Data not available |
| This compound | Caesalpinia sappan | Heartwood | Data not available |
Experimental Protocols
The elucidation of the biosynthetic pathway for this compound requires a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments that would be cited in such a study.
Enzyme Assays
4.1.1. Chalcone Synthase (CHS) Activity Assay
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Objective: To determine the activity of CHS in converting p-coumaroyl-CoA and malonyl-CoA to naringenin chalcone.
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Materials:
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Plant protein extract or purified recombinant CHS
-
p-Coumaroyl-CoA
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[14C]Malonyl-CoA
-
Potassium phosphate buffer (pH 7.5)
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Ethyl acetate
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Scintillation cocktail
-
Scintillation counter
-
-
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, p-coumaroyl-CoA, and the protein sample.
-
Initiate the reaction by adding [14C]malonyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding acidified ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Transfer the ethyl acetate phase (containing the chalcone product) to a new tube and evaporate to dryness.
-
Redissolve the residue in a known volume of methanol.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the incorporation of radiolabeled malonyl-CoA into the chalcone product.
-
4.1.2. Chalcone Isomerase (CHI) Activity Assay
-
Objective: To measure the activity of a putative CHI-like enzyme in cyclizing a chalcone substrate.
-
Materials:
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Plant protein extract or purified recombinant CHI-like enzyme
-
Chemically synthesized C-methylated chalcone substrate
-
Potassium phosphate buffer (pH 7.5)
-
Methanol
-
HPLC system with a C18 column and UV detector
-
-
Protocol:
-
Prepare the C-methylated chalcone substrate and dissolve it in methanol.
-
Prepare a reaction mixture containing potassium phosphate buffer and the protein sample.
-
Initiate the reaction by adding the chalcone substrate.
-
Incubate at 30°C for various time points.
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Stop the reaction by adding an equal volume of methanol.
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Centrifuge to pellet any precipitated protein.
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Analyze the supernatant by HPLC to quantify the formation of the cyclized chroman-4-one product.
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In Vivo Isotopic Labeling
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Objective: To trace the incorporation of precursors into this compound in living plant tissue.
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Materials:
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Caesalpinia sappan seedlings or cell cultures
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[13C6]-L-Phenylalanine or [13C]-methionine
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Liquid chromatography-mass spectrometry (LC-MS) system
-
-
Protocol:
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Administer the isotopically labeled precursor to the plant material.
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Incubate for a specified period to allow for metabolic incorporation.
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Harvest the tissue and perform a metabolite extraction.
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Analyze the extract using LC-MS to detect the incorporation of the isotopic label into the target molecule.
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Heterologous Expression and In Vitro Reconstitution
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Objective: To identify and characterize the function of candidate genes in the biosynthetic pathway.
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Protocol:
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Identify candidate genes (e.g., methyltransferases, CHI-like enzymes) from a transcriptome or genome database of a homoisoflavonoid-producing plant.
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Clone the candidate genes into an expression vector (e.g., for E. coli or yeast).
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Express and purify the recombinant proteins.
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Perform in vitro enzyme assays with the purified enzymes and putative substrates to confirm their function.
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Reconstitute the entire pathway or segments of it in vitro by combining the purified enzymes and necessary substrates to produce the final product.
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Caption: A typical experimental workflow for the elucidation of a plant biosynthetic pathway.
Conclusion
The biosynthesis of this compound represents a fascinating extension of the well-established flavonoid pathway. While the general steps involving the phenylpropanoid pathway and chalcone formation are understood, the specific enzymes responsible for the key C1-addition and subsequent modifications to form the final homoisoflavonoid structure remain to be definitively identified and characterized. The experimental approaches outlined in this guide provide a roadmap for future research aimed at fully elucidating this pathway. A complete understanding of the biosynthesis of this and other homoisoflavonoids will be instrumental in unlocking their potential for applications in medicine and biotechnology.
"7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one" chemical properties
An In-Depth Technical Guide to 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, a homoisoflavonoid found in the dried heartwood of Caesalpinia sappan.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties
This compound is a flavonoid derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol .[2] Its chemical structure and key identifiers are detailed below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one | PubChem[2] |
| Synonyms | 7-Hydroxy-3-(4'-hydroxybenzylidene)-chroman-4-one, KEA06450, DB-333755 | PubChem[2] |
| Molecular Formula | C₁₆H₁₂O₄ | PubChem[2] |
| Molecular Weight | 268.26 g/mol | PubChem[2] |
| CAS Number | 110064-50-1 | BioCrick[3] |
| Melting Point | 501–502.5 K (228–229.5 °C) for (E)-isomer | Kupcewicz et al., 2017[4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[3] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | 2.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 268.07355886 Da | PubChem[2] |
| Monoisotopic Mass | 268.07355886 Da | PubChem[2] |
| Topological Polar Surface Area | 66.8 Ų | PubChem[2] |
| Heavy Atom Count | 20 | PubChem[2] |
| Complexity | 403 | PubChem[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 3: Spectroscopic Data for (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
| Technique | Data | Source |
| ¹H NMR (600 MHz, DMSO-d₆) | δ (ppm): 10.12 (1H, s, OH), 7.87 (2H, d, JAB = 18 Hz, C2—H), 6.86–7.86 (8H, m, C—H aromat), 5.42 (1H, s, =CH) | Kupcewicz et al., 2017[4] |
| IR (KBr) | νmax (cm⁻¹): 3126 (O—H), 2809 (C—Haromat), 1652 (C=O), 1608, 1578 (C=C), 1164 (C–O—C), 751 (=C—H) | Kupcewicz et al., 2017[4] |
| Mass Spectrometry (ESI⁺) | m/z 253.3 [M+H]⁺ for C₁₆H₁₂O₃ (Note: The publication reports data for a compound with a slightly different formula, C₁₆H₁₂O₃, which may be a related structure or a typographical error, as the main entry is for the dihydroxy compound.) | Kupcewicz et al., 2017[4] |
Experimental Protocols
Synthesis of (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
A general and established method for the synthesis of 3-benzylidenechroman-4-ones is through the Claisen-Schmidt condensation of the corresponding 7-hydroxychroman-4-one with 4-hydroxybenzaldehyde.
Materials:
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7-Hydroxychroman-4-one
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4-Hydroxybenzaldehyde
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Piperidine (catalyst)
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Ethanol (solvent)
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Hydrochloric acid (for neutralization)
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Standard laboratory glassware and heating apparatus
Procedure:
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A mixture of 7-hydroxychroman-4-one (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) is dissolved in ethanol.
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A catalytic amount of piperidine is added to the solution.
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The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product.
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The crude product is filtered, washed with water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetone to yield the pure (E)-7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one.
This protocol is based on the general synthesis of related chromanone derivatives and may require optimization for this specific compound.
Biological Activity and Potential Signaling Pathways
This compound has been suggested to possess anti-inflammatory properties.[3] While specific mechanistic studies on this compound are limited, the anti-inflammatory effects of flavonoids and chroman-4-one derivatives are often attributed to their modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Potential Anti-inflammatory Mechanism via NF-κB and MAPK Signaling Pathways
Flavonoids can exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. Additionally, flavonoids have been shown to modulate the MAPK signaling cascades (including ERK, JNK, and p38), which are also pivotal in the inflammatory process.[5]
Below is a diagram illustrating a plausible signaling pathway that could be modulated by this compound, leading to an anti-inflammatory response.
Caption: Plausible anti-inflammatory signaling pathway modulated by the compound.
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for synthesis and characterization of the compound.
References
- 1. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Hydroxy-3-(4'-hydroxybenzylidene)-chroman-4-one | C16H12O4 | CID 91980449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:110064-50-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a homoisoflavonoid, a class of natural phenolic compounds. It has been isolated from the heartwood of plant species such as Caesalpinia sappan and Caesalpinia decapetala.[1] Homoisoflavonoids are of significant interest to the scientific community due to their potential biological activities. This technical guide provides a summary of the available spectroscopic data for this compound and outlines general experimental protocols for its characterization.
Spectroscopic Data
The spectroscopic data for this compound is crucial for its unambiguous identification and characterization. The following tables summarize the expected and reported data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 5.2 | s | - |
| H-5 | ~ 7.8 | d | ~ 8.5 |
| H-6 | ~ 6.9 | dd | ~ 8.5, 2.0 |
| H-8 | ~ 6.8 | d | ~ 2.0 |
| H-2', H-6' | ~ 7.4 | d | ~ 8.5 |
| H-3', H-5' | ~ 6.8 | d | ~ 8.5 |
| C=CH | ~ 7.6 | s | - |
| 7-OH | Variable | br s | - |
| 4'-OH | Variable | br s | - |
Note: Expected values are based on general knowledge of flavonoid and homoisoflavonoid structures and data from similar compounds. "s" denotes singlet, "d" denotes doublet, "dd" denotes doublet of doublets, and "br s" denotes broad singlet.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~ 70 |
| C-3 | ~ 130 |
| C-4 | ~ 180 |
| C-4a | ~ 115 |
| C-5 | ~ 130 |
| C-6 | ~ 115 |
| C-7 | ~ 165 |
| C-8 | ~ 105 |
| C-8a | ~ 160 |
| C=CH | ~ 135 |
| C-1' | ~ 125 |
| C-2', C-6' | ~ 130 |
| C-3', C-5' | ~ 115 |
| C-4' | ~ 160 |
Note: Expected values are based on general knowledge of flavonoid and homoisoflavonoid structures and data from similar compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₂O₄), the expected exact mass can be calculated.
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| High-Resolution MS (HRMS) | ESI+ | [M+H]⁺ | Expected: ~269.0709 |
| High-Resolution MS (HRMS) | ESI- | [M-H]⁻ | Expected: ~267.0552 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3500-3200 | Broad, Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=O stretch (ketone) | 1660-1640 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-O stretch (ether & phenol) | 1260-1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.
Table 5: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) |
| Methanol or Ethanol | Band I: ~320-380 |
| Band II: ~250-290 |
Note: The exact positions of the absorption maxima can be influenced by the solvent and the pH of the solution.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the public domain. However, the following are general methodologies typically employed for the analysis of flavonoids and related compounds.
Sample Preparation
The isolated and purified compound is dissolved in an appropriate solvent for each spectroscopic technique.
-
NMR: Deuterated solvents such as DMSO-d₆, Methanol-d₄, or Acetone-d₆ are commonly used.
-
MS: Solvents like methanol, acetonitrile, or a mixture with water are used, often with the addition of a small amount of formic acid or ammonia to facilitate ionization.
-
IR: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis: Spectroscopic grade methanol or ethanol are common solvents.
Instrumentation and Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to acquire 1D spectra (¹H, ¹³C) and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.
-
Infrared Spectroscopy: FTIR spectrometers are used to record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically in the range of 200-600 nm.
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a consolidated overview of the spectroscopic data for this compound. While a complete experimental dataset for this specific molecule remains to be fully published in a single source, the information compiled here from related compounds and general principles of spectroscopy offers a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further investigation to isolate and fully characterize this compound from its natural sources will be beneficial to confirm and expand upon the data presented in this guide.
References
A Technical Guide to the Biological Activities of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a homoisoflavonoid, a class of natural phenolic compounds. It is notably isolated from the heartwood of Caesalpinia sappan, a plant with a long history of use in traditional medicine across Southeast and South Asia.[1][2] Homoisoflavonoids are characterized by an additional carbon atom in their core structure compared to isoflavonoids, which contributes to their diverse pharmacological activities.[3] This technical guide provides a comprehensive overview of the known biological activities of this compound and related compounds, with a focus on its potential therapeutic applications. While direct research on this specific molecule is somewhat limited, this document consolidates available data and infers potential activities based on studies of structurally similar chromanone derivatives and extracts from Caesalpinia sappan.
Chemical Structure and Properties
IUPAC Name: 7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chroman-4-one
Molecular Formula: C₁₆H₁₂O₄
Molecular Weight: 268.26 g/mol
Structure:
HO
O O
OH
Biological Activities
Homoisoflavonoids isolated from Caesalpinia sappan have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][4][5] While specific data for this compound is emerging, the activities of its structural analogs provide strong indications of its potential.
Anticancer Activity
Chromanone derivatives are of considerable interest in cancer research due to their potential to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6] While direct cytotoxic data for this compound is not extensively reported, studies on similar 3-benzylidene-4-chromanones have shown significant anticancer potential.
Table 1: Cytotoxic Activity of Related Chromanone Derivatives
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| 3-Chloro-4,5-dimethoxybenzylidene-7-methoxychroman-4-one | MDA-MB-231 (Breast Cancer) | MTT | 7.56 µg/mL | [7] |
| 3-Chloro-4,5-dimethoxybenzylidene-7-methoxychroman-4-one | SK-N-MC (Neuroblastoma) | MTT | 9.64 µg/mL | [7] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric Cancer) | MTT | 2.63 ± 0.17 µM | [8] |
| 7-Hydroxy-3,4-dihydrocadalene | MCF7 (Breast Cancer) | MTT | 55.24 µM (at 48h) | [9] |
Note: The table presents data for structurally related compounds to illustrate the potential cytotoxic profile of the chromanone scaffold.
Anti-inflammatory Activity
Inflammation is a key factor in the pathogenesis of numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. Homoisoflavonoids from Caesalpinia sappan have been shown to possess anti-inflammatory properties.[5] A key mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production in macrophages.
Table 2: Anti-inflammatory Activity of Related Flavonoids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 2',3',5,7-Tetrahydroxyflavone | RAW 264.7 | Nitric Oxide Inhibition | 19.7 µM | [10] |
| 3',4',5,7-Tetrahydroxyflavone (Luteolin) | RAW 264.7 | Nitric Oxide Inhibition | 17.1 µM | [10] |
Note: This data for related flavones suggests that the core structure present in this compound is associated with potent anti-inflammatory effects.
Antioxidant Activity
The antioxidant properties of phenolic compounds like homoisoflavonoids are well-documented. They can scavenge free radicals and protect cells from oxidative damage, which is implicated in aging and various chronic diseases.[4][5]
Table 3: Antioxidant Activity of Related Chromanone Derivatives
| Compound/Extract | Assay | Activity | Reference |
| Benzylidene-4-chromanone derivatives | DPPH radical scavenging | Significant inhibition | [11] |
| Ulmus pumila L. stem bark ethyl acetate fraction | DPPH radical scavenging | IC50 = 5.6 µg/mL | [12] |
Note: The antioxidant potential of the chromanone class is highlighted by these examples.
Neurotrophic and Neuroprotective Effects
A closely related compound, 7-hydroxy-3-(4-hydroxybenzyl)chroman (the reduced form of the title compound), has been shown to induce neurite outgrowth in PC-12 cells, suggesting potential neurotrophic activity.[13] Furthermore, other chromene derivatives have demonstrated neuroprotective effects against excitotoxicity and oxidative stress in neuronal cells, indicating a potential role in neurodegenerative disease research.[14][15]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to evaluate the biological activities discussed.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Griess Assay for Nitric Oxide Inhibition
This assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in cell culture supernatants.
-
Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.[10][12][16][17]
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes to allow for color development (a pink to magenta color). Measure the absorbance at approximately 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and related compounds are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling Pathway
This diagram illustrates a simplified NF-κB signaling pathway, a key regulator of inflammation. Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to a cascade that results in the activation of IκB kinase (IKK). IKK phosphorylates IκBα, leading to its degradation and the release of the NF-κB transcription factor. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS). This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key components of this pathway, such as IKK, thereby preventing the production of inflammatory mediators like nitric oxide.
Experimental Workflow for In Vitro Cytotoxicity Screening
This flowchart outlines the key steps in determining the cytotoxic potential of a compound using the MTT assay. The process begins with culturing the desired cancer cell line, followed by seeding them into microplates. After treatment with the compound and an incubation period, the MTT assay is performed to assess cell viability. The final step involves data analysis to determine the compound's IC50 value.
Logical Relationship of Biological Activities
This diagram illustrates that this compound belongs to the chemical class of homoisoflavonoids. This classification is strongly associated with a range of observed and potential biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.
Conclusion and Future Directions
This compound, a homoisoflavonoid from Caesalpinia sappan, represents a promising natural product for further investigation in drug discovery. The available evidence from related compounds and extracts suggests its potential as an anticancer, anti-inflammatory, antioxidant, and neuroprotective agent.
However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
Direct in vitro and in vivo testing to determine its specific IC50 values against a broad panel of cancer cell lines and its efficacy in animal models of inflammation and neurodegeneration.
-
Elucidation of the precise molecular mechanisms of action, including the identification of its direct protein targets and its effects on various signaling pathways.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
This in-depth technical guide serves as a foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of this natural compound into novel clinical applications.
References
- 1. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 2. pharmrep.org [pharmrep.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs [frontiersin.org]
- 6. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-hydroxy-3-(4-hydroxybenzyl)chroman and broussonin b: neurotrophic compounds, isolated from Anemarrhena asphodeloides BUNGE, function as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A Technical Guide to its Anti-inflammatory Properties
Abstract: This technical guide provides a comprehensive overview of the anti-inflammatory properties of the homoisoflavonoid 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one. While direct experimental data on this specific compound is limited, this document synthesizes information from closely related and structurally similar compounds, particularly brazilin, also isolated from Caesalpinia sappan. The guide details the compound's likely mechanisms of action, focusing on the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Quantitative data from analogous compounds on the inhibition of pro-inflammatory mediators are presented in tabular format. Furthermore, detailed experimental protocols for pertinent in vitro and in vivo assays are provided to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of chroman-4-one derivatives in inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a myriad of diseases, including arthritis, cardiovascular disease, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
This compound is a member of the homoisoflavonoid class of natural products, which are notably found in the heartwood of Caesalpinia sappan L.[1]. Structurally similar compounds from this source, such as brazilin, have demonstrated significant anti-inflammatory activities[2][3][4]. This guide extrapolates from the existing body of research on these related molecules to provide a detailed understanding of the potential anti-inflammatory properties of this compound. The primary mechanisms of action are believed to involve the modulation of the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.
Putative Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are likely mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes. Based on studies of structurally related homoisoflavonoids like brazilin, the primary targets are the NF-κB and MAPK pathways[2][5][6].
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response[7]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7][8].
Compounds structurally similar to this compound, such as brazilin, have been shown to inhibit this pathway by preventing the activation of the IKK complex and the subsequent degradation of IκBα[7]. This, in turn, blocks the nuclear translocation of NF-κB and the expression of its target genes[2][4]. Some evidence suggests that this inhibition may be mediated through the upstream regulator, IL-1 receptor-associated kinase 4 (IRAK4)[2][5][6].
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation[9]. It consists of a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, that are activated by various extracellular stimuli, including LPS[8]. Activated MAPKs phosphorylate and activate transcription factors, such as activator protein-1 (AP-1), which, along with NF-κB, drives the expression of pro-inflammatory genes[4].
Brazilin has been shown to suppress the phosphorylation, and thus the activation, of JNK, and in some cases ERK and p38 MAPK, in response to LPS stimulation[2][6]. This inhibition of MAPK signaling contributes to the overall reduction in the production of inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Brazilin | RAW 264.7 | LPS | 24.3 | [4] |
| 6,3',4'-Trihydroxyflavone | RAW 264.7 | LPS | 22.1 | [10] |
| 7,3',4'-Trihydroxyflavone | RAW 264.7 | LPS | 26.7 | [10] |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Stimulant | Inhibition | Concentration (µM) | Reference |
| Brazilin | IL-1β | RAW 264.7 | LPS | Significant Decrease | Not Specified | [2] |
| Brazilin | IL-6 | RAW 264.7 | LPS | Significant Decrease | Not Specified | [2] |
| Brazilin | TNF-α | RAW 264.7 | LPS | Significant Decrease | Not Specified | [2] |
| Brazilein | IL-1β | RAW 264.7 | LPS | Significant Decrease | Not Specified | [5][6] |
| Brazilein | IL-6 | RAW 264.7 | LPS | Significant Decrease | Not Specified | [5][6] |
Table 3: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Assay | Dose | % Inhibition | Reference |
| Coumarin Derivatives | Rat | Carrageenan-induced paw edema | Not Specified | 44.05 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assays
Murine macrophage cell line RAW 264.7 is commonly used for in vitro anti-inflammatory studies[12][13][14]. The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours)[8][14].
The production of NO is an indicator of iNOS activity and inflammation. NO is unstable and quickly oxidizes to nitrite in the cell culture medium. The Griess assay is a colorimetric method to measure nitrite concentration[12][13][15].
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard: Sodium nitrite solution of known concentrations (e.g., 0-100 µM) in culture medium.
-
-
Procedure:
-
Collect 50-100 µL of cell culture supernatant from each well of the treated plate.
-
Add an equal volume of Griess Reagent (prepared by mixing equal parts of Reagent A and Reagent B just before use) to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA)[16][17][18][19][20].
-
General ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
In Vivo Anti-inflammatory Assays
In vivo models are essential for confirming the anti-inflammatory activity of a compound in a whole organism[21][22][23][24].
This is a widely used model for acute inflammation[11].
-
Procedure:
-
Administer the test compound orally or intraperitoneally to rodents (rats or mice) at various doses.
-
After a set time (e.g., 1 hour), inject a sub-plantar injection of carrageenan (e.g., 1% in saline) into the right hind paw of the animals.
-
Measure the paw volume or thickness at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
-
Conclusion
While direct experimental evidence for the anti-inflammatory properties of this compound is currently lacking in the scientific literature, a substantial body of research on structurally analogous homoisoflavonoids, particularly brazilin, provides a strong rationale for its potential as a potent anti-inflammatory agent. The inferred mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, suggest that this compound could effectively reduce the production of a wide range of pro-inflammatory mediators. The quantitative data from related compounds and the detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other related chroman-4-one derivatives in the context of inflammatory diseases. Further in-depth studies are warranted to elucidate the specific molecular targets and quantify the anti-inflammatory efficacy of this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. sciepub.com [sciepub.com]
- 3. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of lipopolysaccharide-induced expression of inducible nitric oxide synthase by brazilin in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Swietenia macrophylla - Wikipedia [en.wikipedia.org]
- 9. vjoncology.com [vjoncology.com]
- 10. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 16. biomatik.com [biomatik.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A Technical Overview of Potential Anticancer Effects
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of the available scientific information regarding the potential anticancer effects of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one. It is important to note that while this compound has been identified and isolated, dedicated studies detailing its specific anticancer activities, including quantitative data and mechanisms of action, are not extensively available in the public domain. Therefore, this guide also incorporates data from studies on extracts of Caesalpinia sappan, the natural source of this compound, and on structurally similar synthetic chromanone derivatives to provide a comprehensive overview of its potential.
Introduction
This compound is a homoisoflavonoid that can be isolated from the heartwood of Caesalpinia sappan[1], a plant with a history of use in traditional medicine for various ailments, including tumors. This compound is also synthetically accessible and is under investigation for its potential anti-inflammatory and antioxidant properties. While direct evidence is limited, the anticancer potential of this compound is inferred from the demonstrated cytotoxic activities of Caesalpinia sappan extracts and structurally related compounds.
Anticancer Activity of Caesalpinia sappan Extracts
Studies on extracts from Caesalpinia sappan provide a strong rationale for investigating the anticancer properties of its individual constituents, including this compound.
An ethanolic extract of Caesalpinia sappan has demonstrated significant cytotoxic effects against the A549 human lung cancer cell line. This activity is associated with the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and an increase in the pro-apoptotic to anti-apoptotic protein ratio (BAX/BCL-2). The underlying mechanism is suggested to involve the downregulation of mitochondrial genes, leading to mitochondrial dysfunction.
Anticancer Activity of Structurally Related Chromanones
Research into synthetic analogues of this compound provides valuable insights into the potential efficacy and mechanisms of this class of compounds. A study on a series of (E)-3-benzylidene-7-methoxychroman-4-one derivatives, which are structurally very similar to the target compound, has revealed significant cytotoxic activity against various human cancer cell lines.
Quantitative Data
The following table summarizes the cytotoxic activity (IC50 values) of a particularly potent derivative, 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one , against three human cancer cell lines. For comparison, the activity of the standard chemotherapeutic agent, etoposide, is also included.
| Compound | MDA-MB-231 (Breast Cancer) IC50 (µg/mL) | KB (Nasopharyngeal Carcinoma) IC50 (µg/mL) | SK-N-MC (Neuroblastoma) IC50 (µg/mL) |
| 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | 7.56 | 25.04 | 9.64 |
| Etoposide | 19.9 | >100 | 17.6 |
Data sourced from a study on synthetic (E)-3-benzylidene-7-methoxychroman-4-one derivatives and is presented as a proxy for the potential activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments performed in the study of structurally similar chromanone derivatives. These protocols can serve as a template for the investigation of this compound.
Cell Culture
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma), KB (human nasopharyngeal epidermoid carcinoma), and SK-N-MC (human neuroblastoma) cell lines were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Assay (MTT Assay)
The antiproliferative activity was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Potential Signaling Pathways and Mechanisms
Based on the data from Caesalpinia sappan extracts and related compounds, the potential anticancer mechanism of this compound may involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Proposed Apoptotic Pathway
The following diagram illustrates a potential signaling pathway for the induction of apoptosis by chromanone derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by chromanones.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the anticancer activity of a compound.
Caption: General workflow for in vitro anticancer drug screening.
Conclusion and Future Directions
While direct, comprehensive studies on the anticancer effects of this compound are currently lacking, the existing evidence from its natural source, Caesalpinia sappan, and structurally similar compounds strongly suggests its potential as a cytotoxic agent. The chromanone scaffold is a promising pharmacophore for the development of novel anticancer drugs.
Future research should focus on:
-
In vitro cytotoxicity screening of pure this compound against a panel of human cancer cell lines to determine its IC50 values.
-
Elucidation of the mechanism of action , including its effects on apoptosis, cell cycle progression, and key signaling pathways.
-
In vivo studies in animal models to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
The information presented in this guide provides a solid foundation for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this compound in the field of oncology.
References
The Structure-Activity Relationship of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a member of the homoisoflavonoid class of natural products, notably isolated from the heartwood of Caesalpinia sappan. This compound and its structural analogs have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and neurotrophic properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Structure and Chemical Properties
IUPAC Name: 7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chroman-4-one Molecular Formula: C₁₆H₁₂O₄ Molecular Weight: 268.26 g/mol
The core structure consists of a chroman-4-one scaffold with a hydroxyl group at the C-7 position and a 4-hydroxybenzylidene moiety at the C-3 position. The planarity of the molecule and the presence of hydroxyl groups are key determinants of its biological activity, influencing its ability to interact with various biological targets.
Quantitative Biological Activity
While specific quantitative data for this compound is limited in publicly available literature, the activities of closely related homoisoflavonoids from Caesalpinia sappan and other chromanone derivatives provide valuable insights into its potential efficacy. The following tables summarize the biological activities of these related compounds, offering a basis for understanding the SAR of the core structure.
Table 1: Anti-inflammatory Activity of Related Homoisoflavonoids
| Compound Name | Cell Line | Assay | IC₅₀ Value | Reference |
| Sappanone A | RAW264.7 | Nitric Oxide (NO) Production | Not specified, but significant inhibition | [1] |
| Sappanone A | RAW264.7 | Prostaglandin E2 (PGE₂) Production | Not specified, but significant inhibition | [1] |
| Sappanone A | RAW264.7 | Interleukin-6 (IL-6) Production | Not specified, but significant inhibition | [1] |
| Deoxysappanone B | BV-2 microglia | Nitric Oxide (NO) Production | Not specified, but effective inhibition | [2] |
| Citral (for comparison) | RAW264.7 | Nitric Oxide (NO) Production | 6.5 µg/mL | [3] |
Table 2: Cytotoxic Activity of Related Chromanone Derivatives
| Compound Name | Cell Line | Assay | IC₅₀ Value (µM) | Reference |
| Benzimidazole 2 | HCT-116 (Colon Cancer) | MTT Assay | 16.18 µg/mL | [4] |
| Benzimidazole 4 | MCF-7 (Breast Cancer) | MTT Assay | 8.86 µg/mL | [4] |
| 7-hydroxy-3,4-dihydrocadalene | MCF-7 (Breast Cancer) | MTT Assay | 55.24 | [5] |
Table 3: Neurotrophic and Proteasome Inhibitory Activity of a Related Chroman
| Compound Name | Cell Line/System | Activity | Concentration/Result | Reference |
| 7-hydroxy-3-(4-hydroxybenzyl)chroman | PC-12 cells | Neurite Outgrowth | 50 µg/mL | [4] |
| 7-hydroxy-3-(4-hydroxybenzyl)chroman | Purified 26S proteasome | Chymotrypsin-like activity inhibition | Moderate | [4] |
Structure-Activity Relationship Analysis
The biological activity of this compound and its analogs is intricately linked to their structural features:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on both the chroman-4-one core and the benzylidene substituent are crucial for activity. The hydroxyl groups can participate in hydrogen bonding with target proteins and also contribute to the antioxidant properties of the molecule by acting as free radical scavengers.
-
C2-C3 Double Bond: The absence of a double bond between C-2 and C-3 in the chroman-4-one ring, as seen in the reduced analog 7-hydroxy-3-(4-hydroxybenzyl)chroman, appears to be important for neurotrophic activity.[4]
-
Substitution at C-3: The benzylidene group at the C-3 position is a key feature of homoisoflavonoids. Modifications to the substitution pattern on this aromatic ring can significantly impact cytotoxicity and anti-inflammatory activity.
-
Planarity and Conformation: The overall shape and rigidity of the molecule influence its binding affinity to target enzymes and receptors.
Signaling Pathways
Homoisoflavonoids, including those structurally similar to this compound, exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer.
Anti-inflammatory Signaling Pathway
Homoisoflavonoids from Caesalpinia sappan, such as sappanone A and deoxysappanone B, have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[1][2] They achieve this by suppressing the activation of the IκB kinase (IKK) complex and the p38/ERK mitogen-activated protein kinase (MAPK) pathways.[1][2] This, in turn, prevents the phosphorylation and degradation of IκB, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of pro-inflammatory genes like iNOS, COX-2, and IL-6.[1]
Neurotrophic Signaling and Proteasome Inhibition
The reduced analog, 7-hydroxy-3-(4-hydroxybenzyl)chroman, has demonstrated neurotrophic effects by inducing neurite outgrowth in PC-12 cells.[4] This activity is associated with moderate inhibition of the chymotrypsin-like activity of the 26S proteasome.[4] Proteasome inhibition is a known mechanism that can lead to the accumulation of proteins involved in neurite extension and neuronal differentiation.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Griess Assay for Nitric Oxide Production
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
-
Cell Seeding: Plate RAW264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[7]
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce NO production and incubate for 24 hours.[3]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10-15 minutes at room temperature.[7]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Calculation: The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.
Neurite Outgrowth Assay in PC-12 Cells
This assay is used to evaluate the neurotrophic potential of a compound.
-
Cell Seeding: Plate PC-12 cells on collagen-coated plates or chamber slides.[6][7]
-
Compound Treatment: Treat the cells with the test compound at various concentrations. A positive control, such as Nerve Growth Factor (NGF), is typically used.[6][7]
-
Incubation: Incubate the cells for a period of 24 to 72 hours to allow for neurite extension.[6][7]
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain with a neuronal marker, such as β-III tubulin, to visualize the neurites.[6][7]
-
Microscopy and Analysis: Capture images using a microscope and quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter.[6][7]
Conclusion
This compound belongs to a promising class of bioactive homoisoflavonoids. While direct quantitative data for this specific compound is not extensively available, the analysis of its structural analogs provides a strong foundation for understanding its structure-activity relationship. The anti-inflammatory effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. Furthermore, the chroman core structure, particularly in its reduced form, shows potential for neurotrophic activity via proteasome inhibition. Further research is warranted to fully elucidate the therapeutic potential of this compound, including the determination of its specific IC₅₀ values in various biological assays and in vivo efficacy studies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery to further explore this and related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of citral on NO production by suppression of iNOS expression and NF-kappa B activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, a homoisoflavonoid derivative of interest in medicinal chemistry and drug discovery. The synthesis is typically achieved through a two-step process: the preparation of the 7-hydroxychroman-4-one core, followed by a base-catalyzed aldol condensation with 4-hydroxybenzaldehyde.
I. Overview of Synthesis Strategy
The synthesis of the target compound, this compound, is primarily accomplished via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a ketone (7-hydroxychroman-4-one) with an aldehyde (4-hydroxybenzaldehyde) to form an α,β-unsaturated ketone. The key precursor, 7-hydroxychroman-4-one, can be synthesized from resorcinol.
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
II. Quantitative Data Summary
The following table summarizes typical reaction yields for the key steps in the synthesis of this compound and its derivatives. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Catalyst/Reagent | Typical Yield (%) | Reference |
| 1. Synthesis of 7-Hydroxychroman-4-one | Resorcinol, 3-chloropropionic acid | 7-Hydroxychroman-4-one | Trifluoromethanesulfonic acid, NaOH | Not specified | [1] |
| 2. Condensation to form Benzylidene-chroman-4-one derivatives | 7-O-substituted-chroman-4-one, various benzaldehydes | (E)-3-Benzylidene-7-O-substituted-chroman-4-one | Base (e.g., piperidine) | 11 - 61 | [2] |
| Condensation to form (E)-3-(4-methoxybenzylidene)chroman-4-one | Chroman-4-one, p-methoxybenzaldehyde | (E)-3-(4-methoxybenzylidene)chroman-4-one | Piperidine | Not specified | [3] |
III. Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxychroman-4-one
This protocol is adapted from the synthesis of chroman-4-one derivatives.[2]
Materials:
-
Resorcinol
-
Trifluoromethanesulfonic acid
-
2 M Sodium hydroxide (NaOH) solution
-
Appropriate organic solvents for extraction and purification
Procedure:
-
Acylation: In a suitable reaction vessel, dissolve resorcinol in an appropriate solvent. Add 3-bromopropionic acid and trifluoromethanesulfonic acid (as a Lewis acid catalyst). Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This step forms 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[2]
-
Cyclization: To the reaction mixture containing the acylated intermediate, add a 2 M NaOH solution and stir. This promotes an intramolecular cyclization via bimolecular nucleophilic substitution to yield 7-hydroxychroman-4-one.[2]
-
Work-up and Purification: After the reaction is complete, neutralize the mixture with an appropriate acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is a base-catalyzed condensation adapted from procedures for similar homoisoflavonoids.[2][3]
Materials:
-
7-Hydroxychroman-4-one (from Protocol 1)
-
4-Hydroxybenzaldehyde
-
Piperidine (as a base catalyst)
-
Methanol or another suitable solvent
-
Appropriate solvents for purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-hydroxychroman-4-one (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.
-
Catalyst Addition: Add a few drops of piperidine to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir mechanically. Monitor the progress of the reaction by TLC. A similar reaction was reported to be heated at 413 K (140 °C) for 4-5 hours.[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.[3]
IV. Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations. The following diagram illustrates the key bond formations in the condensation step.
Caption: Key steps in the base-catalyzed aldol condensation mechanism.
References
Application Notes and Protocols for the Purification of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a member of the homoisoflavonoid class of compounds, which are of significant interest for their potential biological activities.[1][2] As with many synthetic or naturally derived compounds, purification is a critical step to ensure the removal of impurities that may interfere with subsequent biological assays or structural analysis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] This method relies on the differential solubility of the target compound and its impurities in a suitable solvent system. This document provides a detailed protocol for the purification of this compound using the recrystallization method, based on the general principles for flavonoid and homoisoflavonoid purification.[4][5][6]
Physicochemical Properties
-
Molecular Formula: C₁₆H₁₂O₄[7]
-
Appearance: Typically a solid powder.[2]
-
Solubility: Soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[9]
Principle of Recrystallization
Recrystallization is a purification technique that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly.[3] An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but have high solubility at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound using a single solvent recrystallization method with acetone. Acetone is often a good solvent for flavonoids and was used for a similar compound.[2][5]
Materials and Equipment:
-
Crude this compound
-
Acetone (reagent grade)
-
Distilled water (for potential solvent mixtures)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Based on available data, acetone is a suitable solvent for this compound.[2][9] A solvent system of ethanol-water could also be considered, as it is effective for other flavonoids.[10]
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of acetone to the flask, just enough to wet the solid.
-
Gently heat the mixture on a heating mantle or hot plate with stirring.
-
Continue to add small portions of hot acetone until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration step.
-
Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
-
Crystal Collection:
-
Collect the formed crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold acetone to remove any adhering mother liquor.
-
-
Drying:
-
Carefully transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
The following table presents representative data for the purification of this compound by recrystallization. Note: This data is illustrative and may vary based on the initial purity of the crude product and the precise experimental conditions.
| Parameter | Value |
| Starting Material | |
| Mass of Crude Compound | 5.0 g |
| Initial Purity (by HPLC) | ~85% |
| Recrystallization | |
| Solvent System | Acetone |
| Volume of Solvent Used | Approx. 75 mL |
| Dissolution Temperature | ~50-55 °C |
| Crystallization Condition | Slow cooling to RT, then ice bath |
| Final Product | |
| Mass of Purified Compound | 3.8 g |
| Yield | 76% |
| Final Purity (by HPLC) | >98% |
| Melting Point | To be determined |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical relationships in the purification by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US2870165A - Process for recovering flavonoids from bark - Google Patents [patents.google.com]
- 7. 7-Hydroxy-3-(4'-hydroxybenzylidene)-chroman-4-one | C16H12O4 | CID 91980449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sinophytochem.com [sinophytochem.com]
- 9. This compound | CAS:110064-50-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Column Chromatography Protocol for 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
Introduction
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a member of the homoisoflavonoid class of natural products, a unique group of phenolic compounds with a 16-carbon skeleton.[1][2] This specific compound can be isolated from the dried heartwood of Caesalpinia sappan or prepared synthetically.[3][4] Homoisoflavonoids are of significant interest to researchers due to their broad range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and anti-angiogenic effects.[5][6][7] The purification of these compounds from either natural extracts or crude synthetic mixtures is a critical step for accurate biological evaluation and drug development. Column chromatography is a fundamental, widely-used technique for this purpose.
This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for the separation of flavonoids and related phenolic compounds.[8][9]
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For moderately polar compounds like homoisoflavonoids, normal-phase chromatography using a polar stationary phase (like silica gel) and a non-polar to medium-polarity mobile phase is highly effective. The polarity of the mobile phase is gradually increased, allowing compounds to elute in order of increasing polarity. Less polar impurities are washed out first with less polar solvents, while the more polar target compound, this compound, requires a more polar solvent system for elution.
Experimental Protocol
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
1. Materials and Equipment
-
Stationary Phase: Silica gel (Standard grade, 200-300 mesh)
-
Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) (Analytical or HPLC grade)
-
Crude Sample: Synthesized or extracted this compound dissolved in a minimal amount of dichloromethane or the initial mobile phase.
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Rotary evaporator
2. Column Preparation (Slurry Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm) over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the column gently to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Continuously run the initial mobile phase through the column until the packed bed is stable and equilibrated. Never let the top of the silica gel run dry.
3. Sample Loading
-
Dissolve the crude sample in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading": adsorb the crude sample onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent.
-
Carefully apply the dissolved sample or the dry-loaded silica onto the top layer of sand in the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed. Rinse the sides of the column with a small amount of the mobile phase and allow it to enter the bed as well.
4. Elution and Fraction Collection
-
Begin elution with the starting mobile phase (e.g., Hexane:EtOAc 9:1). The choice of solvent systems for flavonoids and homoisoflavonoids typically involves mixtures of hexane and ethyl acetate or dichloromethane and methanol, depending on polarity.[10]
-
Gradually increase the polarity of the mobile phase (gradient elution). This can be done in a stepwise manner (e.g., 9:1 -> 8:2 -> 7:3 Hexane:EtOAc) or by using a continuous gradient pump.
-
Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per tube).
-
Monitor the separation process by spotting fractions onto TLC plates. Develop the TLC plates in a suitable solvent system (e.g., Hexane:EtOAc 7:3) and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired compound.
5. Isolation of Pure Compound
-
Pool the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.
-
Determine the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR.
Data Presentation
The following table summarizes typical parameters used in the column chromatography purification of homoisoflavonoids, which can be adapted for this compound.
| Parameter | Value / Description | Reference / Note |
| Stationary Phase | Silica Gel (200-300 mesh) | Standard for moderately polar compounds.[9][11] |
| Mobile Phase System | n-Hexane / Ethyl Acetate (EtOAc) | A common system for flavonoids; start with low polarity.[8][10] |
| Elution Method | Gradient Elution | Start from 9:1 (Hex:EtOAc), gradually increasing to 1:1 or higher EtOAc concentration. |
| Sample Preparation | Dry loading or minimal solvent dissolution | Prevents column overloading and improves resolution. |
| Fraction Monitoring | Thin-Layer Chromatography (TLC) | Visualize spots under UV light (254 nm). |
| Purity Assessment | >95% (Target) | Assessed by HPLC or NMR after isolation. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical steps of the column chromatography protocol.
Caption: Workflow for purification via column chromatography.
Potential Biological Pathway
Homoisoflavonoids have been reported to exhibit anti-inflammatory effects, partly through the inhibition of key signaling pathways like NF-κB and MAPK.[2][12] Some have also been identified as inhibitors of protein tyrosine kinases (PTKs), such as c-Src, which are crucial in cellular signaling.[13] The diagram below shows a simplified, hypothetical signaling pathway that could be modulated by a homoisoflavonoid.
Caption: Potential inhibitory action on inflammatory signaling.
References
- 1. Homoisoflavonoid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Obtaining and application of some homoisoflavonoids - MedCrave online [medcraveonline.com]
- 7. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. This compound | CAS:110064-50-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naturally occurring homoisoflavonoids function as potent protein tyrosine kinase inhibitors by c-Src-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a homoisoflavonoid that can be isolated from the heartwood of Caesalpinia sappan.[1] This plant has a history of use in traditional medicine for treating various ailments, including inflammation.[1] Homoisoflavonoids, a unique subclass of flavonoids, are recognized for their potential biological activities, including anti-inflammatory effects.[1] Research on extracts and other bioactive compounds from Caesalpinia sappan has demonstrated significant anti-inflammatory properties, such as the inhibition of pro-inflammatory cytokines and mediators.[2][3][4]
These application notes provide a comprehensive guide to the in vitro evaluation of the anti-inflammatory effects of this compound. The protocols detailed below are based on established methodologies for assessing the anti-inflammatory activity of flavonoids and homoisoflavonoids in macrophage cell models.
Data Presentation
While specific experimental data for this compound is not extensively available in the public domain, the following table presents representative quantitative data based on the activities of structurally similar homoisoflavonoids and flavonoids. This data is intended to serve as a benchmark for researchers evaluating the anti-inflammatory potential of this compound.
Table 1: Representative Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Assay Method | Representative IC₅₀ (µM) | Notes |
| Nitric Oxide (NO) | Griess Assay | 15 - 30 | Inhibition of iNOS expression and/or activity. |
| Prostaglandin E₂ (PGE₂) | ELISA | 10 - 25 | Inhibition of COX-2 expression and/or activity. |
| Tumor Necrosis Factor-α (TNF-α) | ELISA | 20 - 40 | Inhibition of pro-inflammatory cytokine production. |
| Interleukin-6 (IL-6) | ELISA | 25 - 50 | Inhibition of pro-inflammatory cytokine production. |
| Cell Viability | MTT Assay | > 100 | Indicates low cytotoxicity at effective concentrations. |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well or 6-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for the desired time period (e.g., 24 hours for mediator production).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Protocol:
-
Culture and treat cells with the compound as described above in a 96-well plate.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials: Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium nitrite standard.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix equal volumes of the supernatant and Griess reagent (A and B mixed 1:1 immediately before use).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant.
-
Materials: Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat the plate with capture antibody, add samples and standards, add detection antibody, add enzyme conjugate, add substrate, and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the effect of the compound on the protein expression levels of key inflammatory enzymes.
-
Materials: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.
-
Protocol:
-
Lyse the treated cells with RIPA buffer containing inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the anti-inflammatory action of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: NF-κB signaling pathway in inflammation.
Conclusion
The homoisoflavonoid this compound, derived from Caesalpinia sappan, represents a promising candidate for anti-inflammatory drug discovery. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate its in vitro anti-inflammatory efficacy. By assessing its impact on key inflammatory mediators and signaling pathways, such as NF-κB, a comprehensive understanding of its mechanism of action can be achieved. Further investigation into this and related compounds may lead to the development of novel therapeutics for inflammatory diseases.
References
Application Notes: DPPH Radical Scavenging Assay for 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a flavonoid derivative belonging to the homoisoflavonoid class. Compounds of this nature are of significant interest in drug discovery due to their potential antioxidant properties. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential, which can be beneficial in mitigating oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and simple method for evaluating the antioxidant capacity of chemical compounds. This application note provides a detailed protocol for assessing the DPPH radical scavenging activity of this compound.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep purple color with a maximum absorbance around 517 nm. When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.
Data Presentation
| Compound | Structure | DPPH Radical Scavenging Activity (EC50 in µM) | Reference |
| Compound 5 | 3-(3,4-Dihydroxybenzylidene)chroman-4-one | 13 | [1] |
| Compound 13 | 3-(3,4-Dihydroxybenzylidene)-7-methoxychroman-4-one | 14 | [1] |
| Compound 18 | 3-(3,4-Dihydroxybenzylidene)-6-hydroxychroman-4-one | 13 | [1] |
| Ascorbic Acid (Standard) | - | ~24.17 µg/mL | [2] |
| Butylated Hydroxytoluene (BHT) (Standard) | - | ~8.62 µg/mL | [2] |
Note: The EC50 values for the 3-benzylidene-4-chromanone derivatives are indicative of potent antioxidant activity, particularly for those containing a catechol (3,4-dihydroxy) moiety. The activity of this compound is expected to be influenced by the presence and position of the hydroxyl groups.
Experimental Protocols
This section provides a detailed methodology for conducting the DPPH radical scavenging assay.
Materials and Reagents
-
This compound
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), analytical grade
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Adjustable micropipettes
-
Vortex mixer
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol or another suitable solvent.
-
Serial Dilutions of Test Compound: Prepare a series of dilutions of the test compound from the stock solution to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control Solution: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test compound.
Assay Procedure
-
Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to separate wells.
-
Blank Preparation: Add 100 µL of methanol to a well to serve as the blank.
-
Control Preparation: Add 100 µL of methanol to a well and then add 100 µL of the DPPH solution. This will serve as the negative control (A_control).
-
Reaction Initiation: Add 100 µL of the 0.2 mM DPPH solution to each well containing the test compound and positive control.
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition (% Inhibition) of the DPPH radical by the test compound is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the negative control (DPPH solution without the test compound).
-
A_sample is the absorbance of the reaction mixture (DPPH solution with the test compound).
-
-
Determine the IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value. This can be calculated using linear regression analysis or by using specialized software.
Visualization of Experimental Workflow and Reaction Mechanism
Below are diagrams illustrating the experimental workflow and the proposed mechanism of DPPH radical scavenging by a phenolic antioxidant.
References
Unveiling the Anticancer Potential: Cytotoxicity of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a member of the homoisoflavonoid class of natural products. It can be isolated from the heartwood of Caesalpinia sappan, a plant with a history of use in traditional medicine.[1][2][3][4][5][6] While direct and specific cytotoxic activity data for this compound against cancer cell lines is not extensively available in the current body of scientific literature, the broader family of compounds isolated from Caesalpinia sappan has demonstrated significant cytotoxic and anticancer properties.
This document provides a summary of the cytotoxic activities of various compounds isolated from Caesalpinia sappan to offer a contextual understanding of their potential. Furthermore, a detailed, adaptable protocol for assessing the cytotoxicity of this compound using a standard MTT assay is provided. This protocol is compiled from methodologies reported in studies on other cytotoxic constituents of Caesalpinia sappan.
Quantitative Data Summary
While specific IC50 values for the title compound are not readily found, numerous other compounds from Caesalpinia sappan have been evaluated for their cytotoxic effects. The following table summarizes the reported IC50 values for these related compounds against various cancer cell lines, providing a valuable reference for the potential potency of this class of molecules.
| Compound Name | Cancer Cell Line | IC50 Value | Reference |
| Caesalpiniaphenol G | HL-60 | 16.7 µg/mL | [7] |
| Caesalpiniaphenol H | HL-60 | 22.5 µg/mL | [7] |
| Phanginin D | HL-60 | 11.7 ± 1.6 µM | [8] |
| Phanginin D | HeLa | 22.7 ± 2.8 µM | [8] |
| Phanginin I | HL-60 | 16.4 ± 1.5 µM | [8] |
| Phanginin I | HeLa | 28.1 ± 3.6 µM | [8] |
| Phanginin A | HL-60 | 19.2 ± 2.0 µM | [8] |
| Phanginin A | HeLa | 37.2 ± 3.4 µM | [8] |
| Brazilin | KG1 | 13.30 ± 0.49 µg/ml | [9] |
| Brazilin | KG1a | 12.24 ± 1.08 µg/ml | [9] |
| Methanolic Extract of C. sappan | MCF-7 | 48 µg/ml | [10] |
| Ethanolic Extract of C. sappan | A549 | 45.19 ± 1.704 μg/mL | [2] |
Experimental Protocols
The following is a detailed protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
1. Materials and Reagents
-
This compound
-
Cancer cell lines (e.g., HL-60, HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
2. Cell Culture
-
Maintain the selected cancer cell lines in the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
3. Cytotoxicity Assay (MTT Assay)
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48 to 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for Cytotoxicity Assessment using MTT Assay.
Proposed Signaling Pathway
Studies on other cytotoxic compounds from Caesalpinia sappan, such as phanginin D, have suggested that apoptosis is a key mechanism of cell death.[8] This often involves the activation of caspases. A plausible apoptotic pathway that could be investigated for this compound is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic constituents from the seeds of Vietnamese Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PHYTOCHEMICAL AND CYTOTOXIC INVESTIGATIONS OF THE HEARTWOOD OF CAESALPINIA SAPPAN LINN | Semantic Scholar [semanticscholar.org]
- 10. Article | KnE Open [kneopen.com]
Application Notes and Protocols for Biological Assays of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the potential biological activities of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one , a homoisoflavonoid with potential therapeutic applications. The protocols are based on established methodologies for evaluating the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of related chroman-4-one and flavonoid compounds.
Anticancer Activity
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after dissolution.
Experimental Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Apoptosis Assay by Flow Cytometry
This protocol is used to determine if the cytotoxic effect of the compound is due to the induction of apoptosis (programmed cell death). Annexin V-FITC and Propidium Iodide (PI) staining is a common method for detecting apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Experimental Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration (determined from the MTT assay) for 24 or 48 hours.
-
Include an untreated control and a positive control (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Anti-inflammatory Activity
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess test is used to measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a suitable density.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Include a control group (cells only), an LPS-only group, and a positive control group (e.g., dexamethasone).
-
-
Griess Assay:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition.
-
Antimicrobial Activity
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Preparation:
-
Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Neuroprotective Activity
Neuroprotective Effect against Oxidative Stress-Induced Cell Death in Neuronal Cells
This assay evaluates the ability of the compound to protect neuronal cells from damage induced by oxidative stress.
Experimental Protocol:
-
Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate medium.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Induce oxidative stress by exposing the cells to an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Include a control group (untreated cells), a stressor-only group, and a positive control group (a known neuroprotective agent).
-
-
Cell Viability Assessment:
-
Assess cell viability using the MTT assay as described in the anticancer activity section.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the concentration at which the compound shows significant neuroprotective effects.
-
Data Presentation
While specific quantitative data for this compound is not extensively available, the following tables summarize the reported biological activities of structurally similar chroman-4-one derivatives to provide a comparative context.
Table 1: Anticancer Activity of Structurally Similar Chroman-4-one Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| (E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | MDA-MB-231 (Breast Cancer) | MTT | ~16 | [1][2] |
| (E)-3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | SK-N-MC (Neuroblastoma) | MTT | ~20 | [1][2] |
| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast Cancer) | MTT | 55.24 | [3] |
Table 2: Anti-inflammatory Activity of Structurally Similar Chroman-4-one Derivatives
| Compound | Assay | Cell/Model | IC₅₀ (µM) | Reference |
| 7,3´,4´-Trihydroxyflavone | NO Inhibition | RAW 264.7 cells | 26.7 | [4][5] |
Table 3: Antimicrobial Activity of Structurally Similar Chroman-4-one Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | Candida albicans | 128 | [6] |
| 7-Propoxychroman-4-one | Staphylococcus epidermidis | 256 | [6] |
Table 4: Neuroprotective Activity of a Structurally Similar Compound
| Compound | Activity | Cell Line | Concentration | Reference |
| 7-hydroxy-3-(4-hydroxybenzyl)chroman | Neurite outgrowth | PC-12 cells | 50 µg/mL | [7] |
Signaling Pathway Diagrams
The biological effects of flavonoids and chromanones are often mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the potential pathways that may be affected by this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Caption: Putative interaction with the MAPK signaling cascade.
Disclaimer: The quantitative data presented is for structurally related compounds and should be used for comparative purposes only. The signaling pathways are proposed based on the known activities of the broader class of flavonoids and chromanones. Specific experimental validation is required to confirm the activity and mechanism of action of this compound. The information provided is for research purposes only and not for human or therapeutic use.
References
- 1. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (e)-3-(3,4-Dihydroxybenzylidene)-7-hydroxychroman-4-one | C16H12O5 | CID 85044918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach for the synthesis of this compound, a homoisoflavonoid, is a two-step process. The first step involves the synthesis of the key intermediate, 7-hydroxychroman-4-one, typically from resorcinol.[1][2] The second step is a Claisen-Schmidt condensation reaction between 7-hydroxychroman-4-one and 4-hydroxybenzaldehyde.[3][4] This reaction is a base-catalyzed aldol condensation followed by dehydration to form the α,β-unsaturated ketone.[4]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in this synthesis can be attributed to several factors. The Claisen-Schmidt condensation can be reversible, and side reactions may occur.[2] The presence of unprotected hydroxyl groups on both reactants can lead to undesired side products or polymerization under strong basic conditions. Catalyst choice, reaction temperature, and reaction time are critical parameters that need to be optimized. Solvent-free "grinding" methods have been reported to improve yields in similar reactions.
Q3: What are the common side reactions to be aware of during the Claisen-Schmidt condensation step?
A3: Several side reactions can compete with the desired condensation, leading to reduced yields and purification challenges. These include:
-
Cannizzaro Reaction: If 4-hydroxybenzaldehyde self-condenses in the presence of a strong base, it can disproportionate into 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid.[2]
-
Michael Addition: The enolate of 7-hydroxychroman-4-one can potentially add to the newly formed α,β-unsaturated ketone product, leading to dimeric byproducts.[2]
-
Self-Condensation: Although less likely with a ketone, self-condensation of 7-hydroxychroman-4-one can occur.[2]
-
Polymerization: Phenolic compounds can be prone to polymerization under harsh basic or acidic conditions, often indicated by the formation of dark tars.
Q4: Are there alternative, "greener" synthesis methods available?
A4: Yes, solvent-free grinding techniques are a green and efficient alternative to traditional solvent-based methods for Claisen-Schmidt condensations.[5] This method involves grinding the solid reactants with a solid base catalyst (e.g., NaOH or KOH) in a mortar and pestle. These reactions are often faster, result in higher yields, and simplify product isolation.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield in the Condensation Step
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Ensure an accurate 1:1 molar ratio of 7-hydroxychroman-4-one to 4-hydroxybenzaldehyde. A slight excess of the aldehyde can sometimes be used. |
| Inactive Catalyst | Use a fresh batch of a suitable base catalyst (e.g., piperidine, NaOH, KOH). Ensure the base is not hydrated if an anhydrous reaction is intended. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some condensations proceed at room temperature, heating may be required to drive the reaction to completion.[3] Monitor the reaction for decomposition at higher temperatures. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.[3] |
| Side Reactions | Consider using a milder base (e.g., piperidine) to minimize side reactions like the Cannizzaro reaction.[3] Alternatively, explore protecting the hydroxyl groups before condensation. |
| Poor Solubility of Reactants | Ensure the chosen solvent can dissolve both reactants adequately. For solvent-free methods, ensure thorough grinding to maximize contact between reactants. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Monitor the reaction by TLC to ensure complete consumption of the limiting reagent. Adjust reaction time or temperature accordingly. |
| Formation of Side Products | Optimize reaction conditions (catalyst, temperature, time) to minimize side reactions. Consider using a milder catalyst. |
| Oily or Tarry Product | This may indicate polymerization. Use milder reaction conditions (lower temperature, weaker base). Purify the crude product using column chromatography on silica gel. |
| Co-precipitation of Salts | After the reaction, ensure proper work-up to remove the base catalyst. This typically involves neutralization with a dilute acid and washing the crude product with water. |
Quantitative Data Presentation
Table 1: Reaction Conditions for the Synthesis of 3-Benzylidene-Chroman-4-one Analogs
| Starting Chromanone | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chroman-4-one | p-Methoxybenzaldehyde | Piperidine | None | 140 | 4 | 64* | [3] |
| 7-(Benzyloxy)-5,6-dimethoxychroman-4-one | 3-Hydroxy-4-methoxybenzaldehyde | p-Toluenesulfonic acid | Benzene | Reflux | 12 | N/A | [1] |
| Cycloalkanones | Various Benzaldehydes | NaOH (solid) | None (Grinding) | Room Temp. | 0.08 | 96-98 | [5] |
*Yield after demethylation to the corresponding hydroxybenzylidene derivative.
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxychroman-4-one
This protocol is adapted from the synthesis of 7-hydroxychroman-4-one from resorcinol.[1][2]
-
Acylation: In a round-bottom flask, combine resorcinol (1 eq) and 3-chloropropionic acid (1 eq).
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Add trifluoromethanesulfonic acid (as a catalyst and solvent) and heat the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
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After cooling, quench the reaction mixture with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2',4'-dihydroxy-3-chloropropiophenone.
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Cyclization: Dissolve the crude propiophenone in a 2 M NaOH solution and stir at room temperature.
-
Monitor the formation of 7-hydroxychroman-4-one by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
This protocol is a proposed adaptation based on the condensation of chroman-4-one with an aromatic aldehyde.[3]
-
Reaction Setup: In a round-bottom flask, combine 7-hydroxychroman-4-one (1 eq) and 4-hydroxybenzaldehyde (1 eq).
-
Add a catalytic amount of piperidine (e.g., 5-10 drops).
-
Reaction: Heat the mixture with stirring in an oil bath at 120-140 °C.
-
Monitor the progress of the reaction by TLC (a typical eluent is toluene/methanol, 9:1 v/v).[3]
-
Work-up: After the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Dissolve the solidified product in a minimal amount of a suitable solvent (e.g., acetone or methanol).
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Purification: Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Visualizations
Caption: Overall experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low synthesis yield.
References
- 1. Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. 7-Hydroxy-3-phenyl-4H-chromen-4-one AldrichCPR 13057-72-2 [sigmaaldrich.com]
Technical Support Center: 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Purification | Incomplete removal of starting materials (e.g., 2'-hydroxyacetophenone, 4-hydroxybenzaldehyde). | Ensure starting materials are of high purity before the reaction.[1] Optimize column chromatography with a suitable solvent gradient to improve separation. Consider re-purification using a different chromatographic technique (e.g., reverse phase C18).[2] |
| Presence of side-products from the reaction. | Lower the reaction temperature to minimize thermal decomposition and byproduct formation.[1] Wash the crude product with appropriate aqueous solutions (e.g., 1 M NaOH, 1 M HCl, water, brine) to remove acidic or basic impurities before chromatography.[1] | |
| Multiple Byproducts Observed | Decomposition of starting materials or the desired product under the reaction conditions. | Purify the starting materials to remove any impurities that could catalyze side reactions.[1] Carefully control the reaction temperature and time to prevent degradation. |
| Aldehyde self-condensation. | This is a common side reaction.[1] Purification by flash column chromatography on silica gel is typically effective in separating the desired product from aldehyde self-condensation byproducts.[1] | |
| Low Yield of Purified Product | Irreversible adsorption of the compound onto the stationary phase during chromatography. | For highly polar flavonoids, irreversible adsorption on silica gel can be an issue.[3] Consider using alternative chromatography methods like High-Speed Counter-Current Chromatography (HSCCC) or polyamide chromatography.[3][4] |
| Product loss during extraction and washing steps. | Ensure proper phase separation during extractions. Minimize the number of washing steps if significant product loss is observed in the aqueous layers. | |
| Difficulty in Removing Solvent | High-boiling point solvents used in the reaction or purification. | Use a high-vacuum pump or a rotary evaporator with an appropriate bath temperature to remove high-boiling point solvents. If the compound is thermally stable, vacuum distillation of the solvent may be an option. |
| Product Degradation During Purification | Sensitivity of the phenolic hydroxyl groups to oxidation or other reactions. | Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air. Use degassed solvents for chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities include unreacted starting materials such as 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde, as well as byproducts from side reactions like the self-condensation of the aldehyde.[1] Decomposition products may also be present if the reaction is carried out at high temperatures.[1]
Q2: What is a recommended starting point for silica gel column chromatography to purify this compound?
A2: Given the presence of two phenolic hydroxyl groups, this compound is a moderately polar compound. A good starting point for silica gel column chromatography would be a gradient elution with a hexane/ethyl acetate solvent system.[2] One could start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity to elute the desired compound. For more polar impurities, a dichloromethane/methanol gradient can also be effective.[2]
Q3: Can reverse-phase chromatography be used for the purification of this compound?
A3: Yes, reverse-phase chromatography on a C18 column is a viable and often effective method for purifying flavonoids, especially those with increased polarity due to hydroxyl groups.[2] A typical mobile phase would be a gradient of water and methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to sharpen the peaks.
Q4: Are there alternative purification methods to traditional column chromatography?
A4: Yes, several other techniques can be employed for the purification of flavonoids. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography method that avoids irreversible adsorption onto a solid support and can be very effective for separating flavonoids.[3] Size-exclusion chromatography using Sephadex LH-20 with methanol or a mixture of dichloromethane and methanol as the eluent is another common method for purifying flavonoids.[5] Macroporous resin and polyamide chromatography have also been successfully used.[4]
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Experimental Protocols
General Protocol for Flash Column Chromatography (Silica Gel)
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Preparation of the Crude Product: After the reaction, the mixture is typically diluted with a solvent like dichloromethane and washed sequentially with 1 M NaOH, 1 M HCl, water, and brine.[1] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]
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Column Packing: A glass column is packed with silica gel (e.g., 230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica gel with the adsorbed sample is carefully added to the top of the packed column.
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Elution: The column is eluted with a solvent gradient of increasing polarity. For this compound, a gradient of hexane/ethyl acetate is a good starting point. The fractions are collected in separate test tubes.
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Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
General Protocol for Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation: The partially purified product from column chromatography is dissolved in the mobile phase.
-
System Setup: A preparative HPLC system with a C18 column is used. The mobile phase is typically a mixture of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid).
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Injection and Elution: The sample solution is injected onto the column, and a gradient or isocratic elution is performed to separate the components.
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Fraction Collection: Fractions are collected based on the retention time of the desired compound, as determined by a UV detector (detection wavelengths for flavonoids are typically around 250–285 nm and 320–380 nm).[2]
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Product Recovery: The collected fractions containing the pure product are combined, and the solvent is removed, often by lyophilization or rotary evaporation, to yield the final purified compound.
Quantitative Data Summary
| Purification Method | Compound Type | Purity Achieved | Yield/Recovery | Reference |
| HSCCC followed by Pre-HPLC | Flavonoids from Crataegus pinnatifida | > 98% | Not Specified | [3] |
| Macroporous Resin | Total Flavonoids from Polygonum perfoliatum L. | 43.00 ± 2.55% | Not Specified | [4] |
| Macroporous Resin + Polyamide | Total Flavonoids from Polygonum perfoliatum L. | 59.02 ± 2.23% | Not Specified | [4] |
| Flash Column Chromatography | Substituted Chroman-4-ones | Sufficient for characterization | 31% to 77% (synthesis yield) | [6] |
Visualizations
Caption: A typical workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the condensation of 7-hydroxychroman-4-one with 4-hydroxybenzaldehyde.
Q2: What are the necessary starting materials for this synthesis?
A2: The key starting materials are:
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7-Hydroxychroman-4-one: This is the ketone component. If not commercially available, it can be synthesized from resorcinol and 3-chloropropionic acid, followed by cyclization.[1][2]
-
4-Hydroxybenzaldehyde: This is the aromatic aldehyde component.
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Catalyst: A base such as piperidine, sodium hydroxide (NaOH), potassium hydroxide (KOH), or barium hydroxide (Ba(OH)₂) is typically required.[3]
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Solvent: Ethanol is a commonly used solvent for this reaction.
Q3: What are the typical reaction conditions?
A3: The reaction is generally performed by heating a mixture of the reactants and a catalytic amount of base in a suitable solvent. Temperatures can range from room temperature to reflux, with reaction times varying from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended. For some related syntheses, heating at temperatures around 140°C (413 K) for 4-5 hours has been reported.
Q4: How can I purify the final product?
A4: The most common method for purification is recrystallization. After the reaction is complete, the crude product is often precipitated by acidifying the reaction mixture and then collected by filtration. This crude solid can then be recrystallized from a suitable solvent, such as methanol or ethanol, to obtain the pure this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The base catalyst may be old or has reacted with atmospheric CO₂ (in the case of NaOH/KOH). | Use fresh, high-quality catalyst. For solid NaOH/KOH, briefly rinse the pellets with a non-reactive solvent to remove any surface carbonate layer. |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | Systematically vary the reaction temperature (e.g., room temperature, 50°C, reflux) to find the optimal condition. Monitor the reaction by TLC at each temperature. | |
| Incorrect Stoichiometry: An incorrect molar ratio of 7-hydroxychroman-4-one to 4-hydroxybenzaldehyde can lead to incomplete conversion. | Ensure an equimolar ratio of the reactants. In some cases, a slight excess of the aldehyde may be beneficial. | |
| Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using TLC. Continue the reaction until the starting materials are consumed. | |
| Formation of Multiple Products/Side Reactions | Self-condensation of 7-hydroxychroman-4-one: The ketone can react with itself in the presence of a strong base. | Add the base catalyst slowly to the mixture of the ketone and aldehyde. Ensure the aldehyde is present to react with the enolate as it forms. |
| Cannizzaro Reaction of 4-hydroxybenzaldehyde: In the presence of a strong base, the aldehyde (which lacks α-hydrogens) can disproportionate into an alcohol and a carboxylic acid. | Use a milder base catalyst (e.g., piperidine) or carefully control the amount of strong base used. Lowering the reaction temperature can also mitigate this side reaction. | |
| Formation of a dark, tarry substance: This may indicate product degradation or polymerization, often due to high temperatures or prolonged reaction times. | Reduce the reaction temperature and/or time. Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to oxidation. | |
| Difficulty in Product Purification | Oily Product: The product may not crystallize easily if impurities are present. | Try to precipitate the product by adding the reaction mixture to ice-cold water or a dilute acid solution. If it remains oily, attempt to extract the product into an organic solvent, wash, dry, and concentrate it before attempting recrystallization from a different solvent system. |
| Product Insoluble in Recrystallization Solvent: The chosen solvent may not be appropriate for recrystallization. | Test the solubility of the crude product in a range of solvents to find a suitable one where the product is soluble when hot but sparingly soluble when cold. Common solvents for this class of compounds include ethanol, methanol, and ethyl acetate. |
Data Presentation
The yield of 3-benzylidenechroman-4-one derivatives can vary significantly based on the specific substrates and reaction conditions used. Below is a summary of reported yields for various analogous compounds to provide a general expectation for the synthesis of this compound.
| Compound | Catalyst | Solvent | Yield | Reference |
| (E)-3-Benzylidene-7-propoxychroman-4-one | Not specified (base-catalyzed) | Not specified | 57% | [1] |
| 2,3-Dihydro-7-hydroxy-4H-1-benzopyran-4-one | Trifluoromethanesulfonic acid, then NaOH | Not specified | 43% | [4] |
| (E)-3-Benzylidene-7-methoxychroman-4-one | HCl gas | Ethanol | 52% | [5] |
| (E)-3-Benzylidene-chroman-4-one | Piperidine | Not specified | 85% | [6] |
| 3-Benzylidene-2-phenylchroman-4-one derivatives | Barium hydroxide | Ethanol | Increased yield compared to other bases | [3] |
| Homoisoflavonoid derivatives (general) | Base-catalyzed | Not specified | 11-61% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxychroman-4-one
This protocol describes the synthesis of the starting material, 7-hydroxychroman-4-one, from resorcinol.
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Acylation of Resorcinol: In a round-bottom flask, dissolve resorcinol in a suitable solvent and add 3-chloropropionic acid. Add trifluoromethanesulfonic acid dropwise while cooling the mixture in an ice bath. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
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Work-up and Isolation: Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2',4'-dihydroxy-3-chloropropiophenone.
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Cyclization: Dissolve the isolated 2',4'-dihydroxy-3-chloropropiophenone in a 2 M NaOH solution and stir at room temperature. The intramolecular cyclization will occur to form 7-hydroxychroman-4-one.[1][2]
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Purification: Acidify the reaction mixture with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound
This protocol details the Claisen-Schmidt condensation to yield the final product.
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Reaction Setup: In a round-bottom flask, dissolve 7-hydroxychroman-4-one (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.
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Catalyst Addition: Add a catalytic amount of a suitable base (e.g., a few drops of piperidine or a specific molar percentage of NaOH or KOH).
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Reaction: Heat the reaction mixture to reflux and stir for several hours (e.g., 4-12 hours). Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., toluene/methanol 9:1 v/v).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: Dissolve the crude product in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold solvent, and dry.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 5. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
"7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one" solubility issues in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a member of the homoisoflavonoid class of natural products.[1] It has a molecular formula of C₁₆H₁₂O₄ and a molecular weight of approximately 268.27 g/mol .[2][3] This compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] Due to its hydrophobic nature, it has limited solubility in aqueous solutions, which can present challenges in biological assays.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. What is causing this?
This is a common issue known as "compound crashing" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[5][6] The rapid change in solvent polarity causes the compound to come out of solution.[5] Several factors can contribute to this, including the final concentration of the compound, the concentration of DMSO in the final solution, the temperature of the medium, and the pH of the medium.[5][6]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
While the tolerance can be cell-line specific, it is generally recommended to keep the final concentration of DMSO in cell culture below 0.5% (v/v) to avoid solvent-induced toxicity.[7][8] High concentrations of DMSO can affect cell viability, proliferation, and even the activity of certain enzymes, potentially confounding experimental results.[7][9][10] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[11]
Q4: Can the components of my cell culture medium affect the solubility of the compound?
Yes, components in the cell culture medium, such as salts and proteins (especially in serum-containing media), can interact with the compound and reduce its solubility.[6] The pH of the medium can also significantly impact the solubility of pH-sensitive compounds.[5]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate precipitation when adding your DMSO stock solution to the cell culture medium, consider the following troubleshooting steps:
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Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of the compound to a level below its aqueous solubility limit.[5]
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Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution.[5] Adding the compound dropwise while gently vortexing the pre-warmed media (37°C) can also help.[5]
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Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C, as lower temperatures can decrease compound solubility.[4][5]
Issue 2: Delayed Precipitation in the Incubator
Sometimes, the compound-media mixture may appear clear initially but forms a precipitate after a few hours or days in the incubator. This can be due to:
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Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[4] Minimize the time that culture vessels are outside the incubator.[4]
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Media Evaporation: Evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of your compound.[12] Ensure proper humidification of the incubator and consider using low-evaporation lids or sealing plates.[4]
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pH Changes: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of pH-sensitive compounds.[5] Monitor the pH and consider changing the medium more frequently.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] | Recommended for preparing high-concentration stock solutions. |
| Chloroform | Soluble[4] | Not suitable for biological assays. |
| Dichloromethane | Soluble[4] | Not suitable for biological assays. |
| Ethyl Acetate | Soluble[4] | Not suitable for biological assays. |
| Acetone | Soluble[4] | Not suitable for biological assays. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Expected low solubility due to hydrophobic nature. |
| Cell Culture Media | Limited Solubility | Solubility is dependent on media composition, temperature, and pH. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Cell Culture Media
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing.
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Prepare Serial Dilutions: Pre-warm your complete cell culture medium to 37°C. Prepare a series of dilutions of the stock solution in the medium (e.g., 1:100, 1:200, 1:500, 1:1000).
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Visual Inspection: Immediately inspect each dilution for any signs of precipitation (cloudiness or visible particles).
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Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay duration.
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Final Inspection: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural Product Description|this compound [sinophytochem.com]
- 3. 7-Hydroxy-3-(4'-hydroxybenzylidene)-chroman-4-one | C16H12O4 | CID 91980449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:110064-50-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one Stability Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, at -20°C. Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C and are generally stable for several months. Before use, it is advisable to allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
Q2: What are the likely degradation pathways for this compound?
A2: As a homoisoflavonoid, this compound is susceptible to degradation through several pathways common to flavonoids. These include:
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Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.
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Hydrolysis: Under alkaline conditions, the chroman-4-one ring can be susceptible to hydrolytic cleavage.
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Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential to separate the parent compound from its degradation products. The development process involves subjecting the compound to forced degradation (stress testing) to generate these products. The method is then optimized to achieve adequate resolution between all peaks.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution at Room Temperature.
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Possible Cause: The compound is likely undergoing oxidative degradation, which is accelerated by exposure to oxygen and ambient temperatures. The solvent used may also play a role.
-
Troubleshooting Steps:
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Solvent Choice: Ensure the use of high-purity solvents. If using aqueous solutions, maintain a slightly acidic pH (around 3-5) as flavonoids are often more stable under these conditions.
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Inert Atmosphere: When preparing and storing solutions, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen.
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Temperature Control: Prepare and handle solutions at controlled, cool temperatures. Avoid prolonged exposure to room temperature.
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Antioxidants: For certain applications, the addition of a small amount of an antioxidant, such as ascorbic acid, to the solution can mitigate oxidative degradation.
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Issue 2: Inconsistent Results in Stability Studies.
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Possible Cause: Inconsistencies can arise from variations in experimental conditions, such as light exposure, temperature fluctuations, or pH shifts in the sample solutions.
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Troubleshooting Steps:
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Control Light Exposure: Use amber vials or wrap containers in aluminum foil to protect samples from light.
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Maintain Consistent Temperature: Use calibrated incubators or water baths to ensure a stable temperature throughout the experiment.
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Buffer Solutions: If working with aqueous media, use appropriate buffers to maintain a constant pH.
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Standardize Procedures: Ensure that all samples, including controls, are handled identically throughout the experimental process.
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Issue 3: Poor Resolution Between the Parent Peak and Degradant Peaks in HPLC Analysis.
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Possible Cause: The chromatographic conditions are not optimized for separating the parent compound from its structurally similar degradation products.
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Troubleshooting Steps:
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Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile or methanol) concentration and the pH of the aqueous phase. A gradient elution is often necessary.
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Change Stationary Phase: If optimization of the mobile phase is insufficient, try a different column chemistry (e.g., a different C18 column or a phenyl-hexyl column).
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Adjust Temperature: Varying the column temperature can alter selectivity and improve resolution.
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Detector Wavelength: Ensure the detection wavelength is optimal for both the parent compound and the expected degradants. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths.
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Data Presentation
Table 1: Summary of Hypothetical Forced Degradation Studies for this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~5% | 1 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | ~18% | 2 |
| Oxidation | 3% H₂O₂ | 8 hours | 25°C | ~15% | 3 |
| Thermal | Solid State | 48 hours | 105°C | ~8% | 2 |
| Photolytic | Solid State | 24 hours | 25°C | ~12% | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 80°C for 24 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH before HPLC analysis.
-
-
Base Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 4 hours.
-
Cool the solution and neutralize with an appropriate volume of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25°C) for 8 hours, protected from light.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a hot air oven at 105°C for 48 hours.
-
After the specified time, cool the sample and dissolve it in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3][4][5]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Dissolve both the exposed and control samples in a suitable solvent for HPLC analysis.
-
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: A general workflow for forced degradation studies.
Caption: Putative anti-inflammatory mechanism via NF-κB pathway.
References
Technical Support Center: NMR Interpretation of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of ¹H and ¹³C NMR spectra for "7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one".
Troubleshooting Guides
Problem: Difficulty assigning proton signals in the aromatic region.
-
Solution: The aromatic region of the ¹H NMR spectrum for this compound can be complex due to overlapping signals. It is crucial to consider the substitution pattern on both the chroman and benzylidene rings.
-
A-Ring (Chroman): The 7-hydroxy group significantly influences the chemical shifts of the protons on the A-ring. Expect to see an AX or AB system for H-6 and H-8, and a doublet for H-5.
-
B-Ring (Benzylidene): The 4-hydroxybenzylidene moiety will typically show an AA'BB' system, appearing as two doublets, due to the symmetry of the para-substituted ring.
-
2D NMR: To definitively assign these protons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). COSY will show correlations between adjacent protons, while HMBC will reveal long-range couplings between protons and carbons.[1]
-
Problem: The hydroxyl (-OH) proton signals are not observed or are very broad.
-
Solution: The appearance of hydroxyl proton signals in ¹H NMR is often dependent on the solvent, concentration, and presence of water.[2][3][4]
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Solvent Choice: In aprotic solvents like CDCl₃ or acetone-d₆, -OH signals can be broad and may even be difficult to distinguish from the baseline. In contrast, polar, hydrogen-bond accepting solvents like DMSO-d₆ can sharpen these signals and shift them downfield.[3][5] For this compound, ¹H NMR data in DMSO-d₆ shows the phenolic -OH at approximately 10.12 ppm.[6]
-
D₂O Exchange: To confirm the presence of -OH protons, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the labile hydroxyl protons to exchange with deuterium, leading to the disappearance of their signals from the spectrum.[2][4]
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Concentration and Temperature: The chemical shift of -OH protons is also sensitive to sample concentration and temperature.[3] Running the experiment at different concentrations or temperatures may help in identifying these peaks.
-
Problem: Unexpected peaks in the spectrum, suggesting impurities.
-
Solution: Impurities from the synthesis or purification steps are a common issue.
-
Starting Materials: Check for residual signals from the starting materials, such as 7-hydroxychroman-4-one or 4-hydroxybenzaldehyde.
-
Solvents: Residual solvent peaks are very common. For example, ethyl acetate can be difficult to remove completely under high vacuum.[2] Common solvent impurity chemical shifts are well-documented.
-
Side Products: Consider the possibility of side products from the reaction, such as compounds resulting from self-condensation of the starting materials.
-
Purification: If impurities are significant, repurification of the compound by column chromatography or recrystallization is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: Based on published data for this compound in DMSO-d₆, the following proton chemical shifts can be expected[6]:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| =CH | 5.42 | s |
| C2-H | 7.87 | d |
| Aromatic C-H | 6.86 - 7.86 | m |
| -OH | 10.12 | s |
Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. The integration of the aromatic region (6.86 - 7.86 ppm) should correspond to 8 protons.
Q2: What are the expected ¹³C NMR chemical shifts?
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (C-4) | ~190 |
| C-2 | ~70 |
| C-3 | ~130-140 |
| Quaternary Aromatic C-O | ~155-165 |
| Aromatic CH | ~100-135 |
| =CH | ~120-130 |
Note: These are estimated values and can vary depending on the solvent and other experimental conditions. For accurate assignments, a combination of ¹³C, DEPT, and 2D NMR (HSQC, HMBC) experiments is necessary.
Q3: How does the choice of NMR solvent affect the spectrum?
A3: The choice of NMR solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding, such as hydroxyl groups.
-
Aprotic Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, hydroxyl protons tend to have broader signals and their chemical shifts are highly dependent on concentration.[3] Peak overlap can also be an issue, which can sometimes be resolved by switching to a different aprotic solvent like benzene-d₆.[2]
-
Protic/Hydrogen-Bonding Solvents (e.g., DMSO-d₆, Methanol-d₄): In DMSO-d₆, hydrogen bonding to the solvent slows down the exchange of hydroxyl protons, resulting in sharper peaks that are shifted further downfield, making them easier to identify.[3][5] In protic solvents like methanol-d₄, the hydroxyl protons of the analyte will exchange with the deuterium of the solvent, causing the -OH signal to disappear.[3]
Q4: What is a reliable experimental protocol for obtaining the NMR spectrum?
A4: A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified "this compound".
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.[2]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY, HSQC, and HMBC spectra to aid in the complete and unambiguous assignment of all proton and carbon signals.
-
Visualization
Below is a logical workflow for troubleshooting common issues encountered during the NMR interpretation of "this compound".
Caption: Troubleshooting workflow for NMR interpretation.
References
- 1. ukm.my [ukm.my]
- 2. Troubleshooting [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
"7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one" cell culture assay optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing cell culture assays involving 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the recommended solvent for cell culture use?
A1: this compound is a synthetic flavonoid derivative being investigated for its potential anti-inflammatory and antioxidant properties.[1] For cell culture experiments, it is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Acetone.[2] It is highly recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: What are the primary known biological activities of this compound?
A2: This compound is under investigation for its ability to modulate cellular processes associated with chronic inflammatory diseases and oxidative stress.[1] Like other flavonoids, its mode of action may involve inhibiting oxidative stress pathways and modulating inflammatory mediators.[1][3]
Q3: What is a sensible starting concentration range for initial screening in cell culture?
A3: For initial screening experiments, a wide concentration range is recommended to determine the compound's cytotoxic and biological activity thresholds. A common starting approach is to use a semi-logarithmic dilution series, for example: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
Q4: I'm observing turbidity in my culture medium after adding the compound. Is this contamination?
A4: Not necessarily. While turbidity can indicate microbial contamination, flavonoids, especially those with hydrophobic properties, can precipitate in aqueous solutions like cell culture media, particularly at higher concentrations.[4] A simple microscopic examination can help differentiate between the two: microbial contaminants often appear as small, motile particles (bacteria) or budding ovals (yeast), while compound precipitates may look like amorphous or crystalline structures.[4] To confirm, you can add the compound to cell-free media and incubate it under the same conditions to see if a precipitate forms.[4]
Q5: My cell viability assay results are unexpected or show an increase in signal with the compound alone. What could be the cause?
A5: Flavonoids can directly interfere with common cell viability assays that rely on metabolic reduction, such as MTT or resazurin.[4][5] The compound itself might reduce the assay reagent, leading to a false-positive signal that doesn't correlate with cell viability. To test for this, run a cell-free control containing only the medium, your compound, and the assay reagent.[4] If you observe a signal change in this control, the compound is interfering. Consider using alternative assays like the Sulforhodamine B (SRB) assay, which measures total protein content and is less prone to this type of interference.[4]
Section 2: Troubleshooting Guides
Issue 1: Precipitate Formation in Culture
-
Symptoms: Visible particles, cloudy or turbid medium after compound addition.
-
Possible Causes:
-
The compound concentration exceeds its solubility limit in the culture medium.
-
The stock solution was not properly dissolved before dilution.
-
Interaction with media components (e.g., proteins in serum).
-
-
Solutions:
-
Lower Compound Concentration: Test a lower range of concentrations.
-
Optimize Solvent Concentration: Ensure the final DMSO concentration is minimal (e.g., ≤ 0.1%).
-
Filter Sterilization: After diluting the stock solution into the medium, pass it through a 0.22 µm syringe filter before adding it to the cells.[4]
-
Vortex Thoroughly: Ensure the compound is fully dissolved in the medium by vortexing immediately before adding it to the cell culture plates.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Symptoms: High variability between replicate wells, plates, or experiments.
-
Possible Causes:
-
Solutions:
-
Standardize Cell Handling: Use cells within a consistent range of passage numbers. Ensure a single-cell suspension before seeding and perform accurate cell counts.
-
Optimize Seeding Density: Perform an initial experiment to determine the optimal cell seeding density that ensures cells are in the logarithmic growth phase throughout the assay period.[7][8]
-
Careful Pipetting: Use calibrated pipettes and ensure thorough mixing of solutions.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples, or fill them with a blank solution (e.g., sterile PBS or medium) to maintain humidity.
-
Issue 3: No Observable Biological Effect
-
Symptoms: The compound does not produce the expected antioxidant or anti-inflammatory response.
-
Possible Causes:
-
The compound concentrations tested are too low.
-
The incubation time is too short or too long.
-
The chosen cell line is not responsive to the compound's mechanism of action.
-
The compound is not stable in the culture medium over the experiment's duration.
-
-
Solutions:
-
Expand Concentration Range: Test higher concentrations, keeping an eye on cytotoxicity.
-
Perform a Time-Course Experiment: Evaluate the compound's effect at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.
-
Select an Appropriate Cell Model: Use a cell line known to be relevant for the pathway of interest (e.g., LPS-stimulated RAW 264.7 macrophages for inflammation studies).
-
Confirm Compound Activity: Use a simple, cell-free chemical assay (like the DPPH assay) to confirm the antioxidant activity of your compound stock, ensuring it is active.[9]
-
Section 3: Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is recommended as it measures total cellular protein and is less susceptible to interference from reducing compounds.[4]
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Discard the supernatant and gently add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Wash Again: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read Absorbance: Measure the absorbance at 510 nm using a microplate reader.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol assesses the anti-inflammatory potential of the compound by measuring nitrite, a stable product of NO, in cell culture supernatants.
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Collect Supernatant: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reagent: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add Reagent B: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Incubate for another 10 minutes at room temperature, protected from light.
-
Read Absorbance: Measure the absorbance at 540 nm. Nitrite concentrations can be quantified using a standard curve prepared with sodium nitrite.
-
Section 4: Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Example Cell Viability Data for this compound in HCT-116 cells (48h Treatment)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| Vehicle Control (0.1% DMSO) | 100.0 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 4.8 |
| 10 | 88.4 ± 6.2 |
| 25 | 70.1 ± 5.5 |
| 50 | 52.3 ± 4.9 |
| 100 | 25.7 ± 3.8 |
| Calculated IC50 (µM) | ~55 µM |
Table 2: Example Data on Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
|---|---|---|
| Control (No LPS) | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.1 | 0% |
| LPS + Compound (1 µM) | 32.1 ± 1.9 | 10.9% |
| LPS + Compound (5 µM) | 25.4 ± 1.5 | 29.1% |
| LPS + Compound (10 µM) | 18.9 ± 1.1 | 47.2% |
| LPS + Compound (25 µM) | 10.2 ± 0.9 | 71.5% |
Section 5: Visualized Workflows and Signaling Pathways
Diagrams
Caption: Troubleshooting workflow for identifying the cause of turbidity.
Caption: General experimental workflow for assessing bioactivity.
Caption: Postulated anti-inflammatory signaling pathway (NF-κB).
Caption: Postulated antioxidant signaling pathway (Nrf2).
References
- 1. This compound | 110064-50-1 | KEA06450 [biosynth.com]
- 2. This compound | CAS:110064-50-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one and Quercetin
In the landscape of antioxidant research, flavonoids and their derivatives are of paramount interest due to their potential to mitigate oxidative stress-related pathologies. This guide provides a comparative overview of the antioxidant activities of the well-characterized flavonoid, quercetin, and a related synthetic compound, 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one. The comparison aims to equip researchers, scientists, and drug development professionals with a concise yet comprehensive understanding of their respective antioxidant potentials, drawing upon available experimental data and established methodologies.
Introduction to the Compounds
Quercetin , a flavonol found ubiquitously in fruits, vegetables, and grains, is one of the most potent dietary antioxidants. Its robust free-radical scavenging and metal-chelating properties are well-documented, making it a benchmark compound in antioxidant studies.
This compound is a member of the chroman-4-one class of compounds. While structurally related to flavonoids, this specific derivative is a synthetic compound. Research into the biological activities of chroman-4-ones has highlighted their potential as antioxidant, anti-inflammatory, and anticancer agents. However, specific experimental data on the antioxidant capacity of this compound is not as extensively available as for quercetin.
Quantitative Comparison of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and quercetin is challenging due to the limited availability of specific experimental data for the former in the public domain. However, extensive research has been conducted on quercetin, providing a strong benchmark for its antioxidant efficacy. The following table summarizes the reported antioxidant activity of quercetin from various in vitro assays.
| Antioxidant Assay | Quercetin IC₅₀ (µM) | Reference Compound | Reference Compound IC₅₀ (µM) |
| DPPH Radical Scavenging | 0.74 - 36.30 | Ascorbic Acid | 9.53 - 16.26 |
| ABTS Radical Scavenging | 4.60 - 48.0 | Trolox | Not specified |
| Superoxide Anion Scavenging | 55.30 | Not specified | Not specified |
| Hydroxyl Radical Scavenging | 43.70 | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.
-
Sample Preparation: The test compound (quercetin or this compound) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 20-30 minutes).
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength where DPPH has maximum absorbance (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.
Protocol:
-
Generation of ABTS•⁺: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•⁺ Working Solution: The stock ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound and a standard antioxidant are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the ABTS•⁺ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC₅₀ value are calculated in a similar manner to the DPPH assay.
Signaling Pathways and Experimental Workflows
The antioxidant effects of flavonoids like quercetin are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate endogenous antioxidant defenses.
Quercetin's Antioxidant Signaling Pathway
Quercetin is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Quercetin activates the Nrf2 antioxidant response pathway.
General Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a typical workflow for evaluating the antioxidant activity of a compound using common in vitro assays.
A Comparative Analysis of Anticancer Activity: 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one versus Doxorubicin
In the landscape of anticancer drug discovery, the exploration of natural compounds alongside established chemotherapeutic agents is a critical endeavor. This guide provides a detailed comparison of the anticancer properties of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, a homoisoflavonoid, and Doxorubicin, a widely utilized anthracycline antibiotic in chemotherapy. The comparison is drawn from experimental data on their mechanisms of action, cytotoxicity against various cancer cell lines, and the methodologies employed in these assessments.
Overview of Compounds
This compound is a natural product that can be isolated from the dried heartwood of Caesalpinia sappan. It belongs to the homoisoflavonoid class of compounds, which are known for their diverse biological activities. Research into structurally similar 7-hydroxy-chroman-4-one derivatives has revealed potential anticancer effects, including the induction of apoptosis and cell cycle arrest[1][2].
Doxorubicin is a cornerstone of cancer chemotherapy, approved for treating a wide range of cancers including breast cancer, sarcomas, and various carcinomas[3]. Its potent anticancer activity is well-documented, but its clinical use is often limited by significant side effects, most notably cardiotoxicity[3][4].
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following tables summarize the reported IC50 values for derivatives of 7-hydroxy-chroman-4-one and doxorubicin across different cancer cell lines. It is important to note that these values are from separate studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of 7-Hydroxy-Chroman-4-one Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric) | 2.63 ± 0.17 | [1] |
| 7-hydroxy-3,4-dihydrocadalene (structurally related) | MCF-7 (Breast) | 55.24 (48h) | |
| Substituted 7-hydroxy-4-methyl-benzopyran-2-ones (Compounds 3c and 8) | MCF-7 (Breast) | Not specified, but showed potent activity |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Exposure Time | Reference |
| HepG2 (Hepatocellular Carcinoma) | 1.3 ± 0.18 | 24h | [5] |
| Huh7 (Hepatocellular Carcinoma) | 5.2 ± 0.49 | 24h | [5] |
| SNU449 (Hepatocellular Carcinoma) | 218 ± 38 | 24h | [6] |
| MCF-7 (Breast Cancer) | Varies (e.g., <10 µM) | 24-72h | [6] |
| A549 (Lung Cancer) | 0.07 mM (70 µM) | Not specified | [7] |
Mechanisms of Anticancer Activity
The pathways through which these compounds exert their cytotoxic effects are distinct, highlighting different therapeutic strategies.
This compound and its Analogs
The anticancer activity of 7-hydroxy-chroman-4-one derivatives is primarily associated with the induction of programmed cell death (apoptosis) and interference with the cell cycle.
-
Apoptosis Induction : Studies on related compounds show an increase in the activity of caspases, key executioner proteins in the apoptotic cascade. For instance, 7-hydroxy-3,4-dihydrocadalene was found to significantly increase both caspase-9 and caspase-3 activities in MCF-7 cells[8]. This suggests the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.
-
Cell Cycle Arrest : Certain derivatives have been shown to arrest cancer cells at specific phases of the cell cycle, thereby preventing their proliferation. A 7-hydroxy-4-phenylchromen-2-one derivative was demonstrated to arrest AGS cells in the G2/M phase[1].
-
Inhibition of Signaling Pathways : Some 7-hydroxy-benzopyran-2-one derivatives have been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers[2].
-
Generation of Reactive Oxygen Species (ROS) : The cytotoxic effect of some related natural products is mediated by an increase in intracellular ROS levels, leading to oxidative stress and subsequent cell death[8].
Doxorubicin
Doxorubicin's anticancer mechanism is multifaceted and involves several key cellular processes[3][4].
-
DNA Intercalation and Topoisomerase II Inhibition : Doxorubicin intercalates into the DNA helix, which obstructs DNA and RNA synthesis. It also forms a stable complex with the enzyme topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis[3].
-
Generation of Reactive Oxygen Species (ROS) : Doxorubicin is known to generate free radicals through redox cycling. This leads to oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic and cardiotoxic effects[3].
-
Induction of Apoptosis and other forms of Cell Death : By causing significant DNA damage and cellular stress, doxorubicin activates apoptotic pathways. It can also induce other forms of cell death such as senescence and autophagy[3].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the anticancer activity of these compounds and a typical experimental workflow for their evaluation.
Caption: Proposed anticancer mechanism of 7-hydroxy-chroman-4-one derivatives.
Caption: Key mechanisms of doxorubicin's anticancer activity.
Caption: General experimental workflow for in vitro anticancer drug screening.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of common protocols used in the cited studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment : The cells are then treated with various concentrations of the test compound (e.g., 7-hydroxy-chroman-4-one derivative or doxorubicin) and a vehicle control (like DMSO). A positive control such as cisplatin or doxorubicin may also be used[9].
-
Incubation : The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, a solution of MTT is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent, typically DMSO[9].
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using software like GraphPad Prism[9].
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment : Cells are treated with the compound at its IC50 concentration for a specified time.
-
Cell Harvesting : Cells are harvested, washed with phosphate-buffered saline (PBS).
-
Staining : Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis : The stained cells are analyzed by a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting : Similar to the apoptosis assay, cells are treated with the compound and harvested.
-
Fixation : Cells are fixed, typically in cold 70% ethanol, to permeabilize the cell membrane.
-
Staining : The fixed cells are stained with a fluorescent dye that binds to DNA, such as PI, in the presence of RNase to remove RNA.
-
Flow Cytometry Analysis : The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Conclusion
Both this compound and its derivatives, and the established drug doxorubicin, exhibit significant anticancer properties. However, they operate through different primary mechanisms. Doxorubicin's potent cytotoxicity is mainly attributed to its direct interaction with DNA and the generation of high levels of oxidative stress. In contrast, the anticancer activity of 7-hydroxy-chroman-4-one derivatives appears to be mediated through more targeted mechanisms like the induction of apoptosis via specific signaling pathways and cell cycle arrest.
The lower IC50 values generally reported for doxorubicin against a broad spectrum of cancer cells underscore its high potency. However, the potential for 7-hydroxy-chroman-4-one derivatives to induce cancer cell death through less aggressive mechanisms might offer a better safety profile, a critical consideration in the development of new anticancer agents. Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these compounds.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. remedypublications.com [remedypublications.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Genistein and 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
For researchers and professionals in drug development, understanding the nuanced biological activities of phytochemicals is paramount. This guide provides a comparative analysis of two flavonoid-related compounds: the well-researched isoflavone, genistein , and the less-characterized homoisoflavonoid, 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one .
While extensive data is available for genistein, detailing its anticancer, anti-inflammatory, and antioxidant properties, research on this compound is sparse. This guide will present a comprehensive overview of genistein's activities, supported by experimental data, and contrast this with the limited current knowledge of this compound, primarily derived from studies on its natural source and related compounds.
Introduction to the Compounds
Genistein (4′,5,7-trihydroxyisoflavone) is a prominent isoflavone found abundantly in soy products.[1] Its structural similarity to estrogen allows it to interact with estrogen receptors, contributing to its wide range of biological effects.[2] Genistein's therapeutic potential has been explored in numerous preclinical and clinical studies, focusing on its role in cancer, inflammation, and metabolic diseases.[3][4]
This compound is a homoisoflavonoid, a class of compounds structurally related to isoflavones. It has been isolated from the heartwood of Caesalpinia sappan (Sappanwood), a plant used in traditional medicine.[5][6] Unlike genistein, this specific compound has not been the subject of extensive biological investigation, and its effects are often inferred from studies on crude extracts of C. sappan or related chromanone derivatives.[7][8]
Comparative Analysis of Biological Effects
Anticancer Activity
Genistein is a well-documented anticancer agent that modulates multiple cellular processes, including cell cycle progression, apoptosis (programmed cell death), and the inhibition of angiogenesis and metastasis.[1][5] In contrast, direct evidence for the anticancer activity of this compound is not available. However, extracts from its source, Caesalpinia sappan, have demonstrated cytotoxic effects against various cancer cell lines.[9][10]
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Genistein | MCF-7 (Breast) | MTT Assay | >10 µM (inhibitory) | [11] |
| A549 (Lung) | MTT Assay | 20 µM | [1] | |
| AGS (Gastric) | MTT Assay | 35-67% proliferation decrease at 50-90 µM | [12] | |
| HT-29 (Colon) | Apoptosis Assay | - | [3] | |
| HeLa (Cervical) | Apoptosis Assay | - | [3] | |
| This compound | Data Not Available | - | - | - |
| C. sappan Ethanol Extract (Source of Compound) | A549 (Lung) | MTT Assay | 45.19 ± 1.704 µg/mL | [13] |
Anti-inflammatory and Antioxidant Effects
Genistein exhibits significant anti-inflammatory and antioxidant properties. It can suppress the production of inflammatory mediators and reduce oxidative stress by scavenging free radicals.[3] While direct data for this compound is lacking, studies on related chroman-4-one derivatives and C. sappan extracts suggest that this class of compounds possesses anti-inflammatory and antioxidant potential.[7][8] For instance, ethanolic extracts of C. sappan have been shown to significantly suppress nitric oxide (NO) production in stimulated macrophage cells.[7]
Table 2: Comparative Anti-inflammatory and Antioxidant Activity
| Compound / Extract | Biological Effect | Model / Assay | Key Findings | Reference |
| Genistein | Anti-inflammatory | MCF-7 cells | Modulates AMPK and COX-2 pathways | [3] |
| Antioxidant | - | Downregulates pro-inflammatory cytokines (e.g., TNF-α) | ||
| Antioxidant | In vivo (rats) | Upregulates SOD and GPx; reduces ROS levels | ||
| This compound | Data Not Available | - | - | - |
| C. sappan Ethanol Extract | Anti-inflammatory | RAW264.7 cells | Suppressed NO production | [7] |
| Antioxidant | DPPH Assay | Strong antioxidant activity (IC50 of 22.14 ± 0.93 ppm) | [13] |
Mechanisms of Action & Signaling Pathways
The molecular mechanisms underlying genistein's effects have been extensively studied. It is known to modulate several key signaling pathways crucial for cell survival, proliferation, and inflammation.
Genistein's Signaling Pathway Modulation
Genistein exerts its pleiotropic effects by targeting numerous signaling cascades:
-
PI3K/Akt Pathway: Inhibition of this pathway by genistein leads to decreased cell survival and proliferation.[3][4]
-
NF-κB Pathway: Genistein can suppress the activation of NF-κB, a key regulator of inflammation and cell survival, thereby reducing the expression of inflammatory cytokines and anti-apoptotic proteins.[3][4]
-
MAPK Pathway: It modulates components of the MAPK pathway, such as ERK1/2 and p38, which are involved in cellular responses to stress, proliferation, and apoptosis.[3]
-
Wnt/β-catenin Pathway: Downregulation of this pathway by genistein has been implicated in its anticancer effects, particularly in colon cancer.[4][10]
Due to the lack of specific research, the signaling pathways modulated by This compound remain unknown.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the biological effects discussed.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Human cancer cells (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Genistein) or vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This guide highlights a significant disparity in the scientific understanding of genistein versus this compound. Genistein is a multifaceted compound with well-documented anticancer, anti-inflammatory, and antioxidant effects, mediated through the modulation of numerous critical signaling pathways. In stark contrast, this compound remains largely uncharacterized. While its structural class (homoisoflavonoid) and natural source (Caesalpinia sappan) suggest potential bioactivity, dedicated studies are required to elucidate its specific biological effects and mechanisms of action. For researchers in drug discovery, genistein offers a rich foundation for further development, whereas this compound represents an unexplored frontier with potential for novel therapeutic discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 3. In vitro studies data on anticancer activity of Caesalpinia sappan L. heartwood and leaf extracts on MCF7 and A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Hydroxy-3-(4'-hydroxybenzylidene)-chroman-4-one | C16H12O4 | CID 91980449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 10. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news.cuanschutz.edu [news.cuanschutz.edu]
- 12. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one Derivatives: Unveiling Structure-Activity Relationships in Cancer, Oxidation, and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of derivatives of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, a homoisoflavonoid with a promising range of biological activities. By presenting key experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate the understanding of structure-activity relationships and guide future research in the development of potent therapeutic agents. Homoisoflavonoids, a subclass of flavonoids, are naturally occurring compounds that have garnered significant interest for their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects.[1][2] The core structure, 3-benzylidenechroman-4-one, serves as a versatile scaffold for the synthesis of novel derivatives with enhanced biological profiles.[3][4][5]
Comparative Biological Activity of Derivatives
The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on both the chromanone and benzylidene rings. The following tables summarize the cytotoxic and antioxidant activities of various derivatives, providing a quantitative basis for comparison.
Cytotoxic Activity against Human Cancer Cell Lines
The antiproliferative activity of 3-benzylidenechroman-4-one derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented in Table 1. Lower IC50 values indicate higher cytotoxic potency.
Table 1: Cytotoxic Activity (IC50, µM) of 3-Benzylidenechroman-4-one Derivatives
| Compound ID | R1 (at C7) | R2 (Benzylidene Ring) | MDA-MB-231 (Breast) | KB (Nasopharyngeal) | SK-N-MC (Neuroblastoma) | HL-60 (Leukemia) | NALM-6 (Leukemia) | WM-115 (Melanoma) | Reference |
| Parent Compound | OH | 4-OH | - | - | - | - | - | - | [6] |
| Derivative 1 | OMe | 3-Cl, 4,5-di-OMe | 7.56 µg/mL | 25.04 µg/mL | 9.64 µg/mL | - | - | - | [7][8] |
| Derivative 2 | OMe | 2-(2-Cl, 6-OMe-phenoxy)acetate | >100 µg/mL | >100 µg/mL | 58.04 µg/mL | - | - | - | [7][8] |
| Derivative 3 | H | 4-N,N-diethylamino | - | - | - | 11.76 | 8.69 | >20 | [1] |
| Derivative 4 | H (with Phenyl at C2) | 4-N,N-diethylamino | - | - | - | 8.36 | 9.08 | 6.45 | [1] |
Note: IC50 values for derivatives 1 and 2 were reported in µg/mL and have been presented as such. Direct comparison with molar concentrations requires molecular weight information.
The data suggests that modifications on the benzylidene ring significantly impact cytotoxicity. For instance, the 3-chloro-4,5-dimethoxybenzylidene derivative (Derivative 1) demonstrated notable activity against breast cancer and neuroblastoma cell lines.[7][8] Furthermore, the presence of a 4-N,N-diethylamino group on the benzylidene ring (Derivatives 3 and 4) resulted in potent activity against leukemia cell lines.[1]
Antioxidant Activity
The antioxidant potential of these derivatives is commonly assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The half-maximal effective concentration (EC50) values, indicating the concentration required to scavenge 50% of DPPH radicals, are summarized in Table 2. Lower EC50 values signify stronger antioxidant activity.
Table 2: DPPH Radical Scavenging Activity (EC50, µM) of 3-Benzylidene-4-chromanone Derivatives
| Compound ID | R1 (at C7) | R2 (Benzylidene Ring) | EC50 (µM) | Reference |
| Derivative 5 | H | 3,4-di-OH | 13 | [9] |
| Derivative 6 | OH | 3,4-di-OH | 14 | [9] |
| Derivative 7 | OMe | 3,4-di-OH | 13 | [9] |
A key structural feature for potent antioxidant activity appears to be the presence of a catechol (3,4-dihydroxy) moiety on the benzylidene ring. Derivatives 5, 6, and 7, all possessing this feature, exhibited strong DPPH radical scavenging activity.[9]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
Synthesis of 3-Benzylidene-4-chromanone Derivatives
The synthesis of 3-benzylidene-4-chromanone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[6][10]
General Procedure:
-
A mixture of the appropriate 7-substituted-chroman-4-one (1 equivalent) and a substituted benzaldehyde (1.2 equivalents) is prepared.
-
A catalytic amount of a base, such as piperidine, is added to the mixture.
-
The reaction mixture is heated, typically at 100°C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled and purified, often through recrystallization or column chromatography, to yield the desired 3-benzylidene-4-chromanone derivative.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9][11]
Protocol:
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: The test compounds are dissolved and diluted to various concentrations. A specific volume of each concentration is mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
EC50 Determination: The EC50 value is determined from the plot of percentage inhibition against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and anticancer activities of homoisoflavonoids are often attributed to their ability to modulate key cellular signaling pathways.
Anti-inflammatory Mechanism via NF-κB and MAPK Signaling
Many flavonoids exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[12][13] These pathways are crucial in the inflammatory response, leading to the production of pro-inflammatory cytokines and mediators.
The following diagram illustrates a plausible mechanism by which this compound derivatives may inhibit inflammation.
Caption: Putative anti-inflammatory mechanism of action.
This diagram illustrates how the derivatives may inhibit the activation of the IKK complex and the MAPK pathway, thereby preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.
Experimental Workflow for Biological Evaluation
The systematic evaluation of novel derivatives involves a structured workflow, from synthesis to comprehensive biological testing.
Caption: General experimental workflow for evaluation.
This workflow outlines the key stages in the discovery and development of new therapeutic agents based on the this compound scaffold.
References
- 1. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Anti-inflammatory Activity of Flavonoid Derivatives Targeting NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one and Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While in vivo validation of the anticancer activity of the specific homoisoflavonoid, 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, is not yet available in published literature, this guide provides a comparative analysis of structurally related compounds, Brazilin and Sappanone A, against standard-of-care chemotherapeutic agents for bladder cancer, Cisplatin and Gemcitabine. This objective comparison is based on available preclinical in vivo data and aims to inform further research and drug development in this area.
Comparative Efficacy of Homoisoflavonoids and Standard Chemotherapies in Bladder Cancer Xenograft Models
The following table summarizes the in vivo anticancer efficacy of Brazilin, a homoisoflavonoid closely related to this compound, and the standard chemotherapy agents Cisplatin and Gemcitabine in murine models of bladder cancer. Due to the lack of direct in vivo anticancer studies on Sappanone A, its relevant anti-inflammatory in vivo data is presented, as chronic inflammation is a key factor in tumorigenesis.
| Compound/Drug | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Brazilin | Human bladder cancer xenograft | Nude mice | 200, 300, and 400 mg/kg, intraperitoneal injection | Markedly suppressed tumor growth and prolonged the lifespan of the mice.[1] |
| Sappanone A | Lipopolysaccharide (LPS)-induced acute lung injury | Mice | 25 and 50 mg/kg, intraperitoneal injection | Provided protection against LPS-induced mortality, indicating potent in vivo anti-inflammatory effects.[2] |
| Cisplatin | Human bladder transitional cell carcinoma xenograft | Nude mice | 7 mg/kg | Caused >97% initial tumor regression.[3] |
| Cisplatin | Canine transitional cell carcinoma | Dogs | 60 mg/m², intravenous infusion, every 21 days | Induced partial remission in 3 out of 18 dogs.[4] |
| Gemcitabine | Murine model of superficial bladder cancer | Mice | 500 μg, single intravesical instillation | Significantly decreased tumor outgrowth from 90% (control) to 30%.[5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Brazilin in Human Bladder Cancer Xenograft Model[1]
-
Animal Model: Male BALB/c nude mice (6-8 weeks old).
-
Cell Line: Human bladder cancer T24 cells.
-
Tumor Implantation: 1 x 107 T24 cells in 0.2 mL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment Protocol: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to treatment and control groups. Brazilin was administered via intraperitoneal injection at doses of 200, 300, and 400 mg/kg daily for 14 days. The control group received an equivalent volume of vehicle.
-
Efficacy Evaluation: Tumor volume was measured every two days using a caliper. At the end of the study, mice were euthanized, and tumors were excised and weighed. Animal survival was also monitored.
Cisplatin in Human Bladder Cancer Xenograft Model[3]
-
Animal Model: Nude mice.
-
Tumor Line: Human bladder transitional cell carcinoma xenograft tumor line (DU4284).
-
Tumor Implantation: Subrenal capsule assay.
-
Treatment Protocol: A single dose of Cisplatin (7 mg/kg) was administered.
-
Efficacy Evaluation: Initial tumor growth inhibition was assessed at 20 days, and host survival was monitored.
Gemcitabine in a Murine Model of Superficial Bladder Cancer[5]
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Intravesical instillation of MB49 bladder cancer cells.
-
Treatment Protocol: A single intravesical instillation of 500 μg of Gemcitabine (10 mg/mL) was administered for 30 minutes.
-
Efficacy Evaluation: Tumor outgrowth was assessed at day 100.
Signaling Pathways and Mechanisms of Action
The anticancer activity of these compounds is mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways involved.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo validation of a novel anticancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination versus single agent therapy in effecting complete therapeutic response in human bladder cancer: analysis of cisplatin and/or 5-fluorouracil in an in vivo survival model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TGFβ1 Promotes Gemcitabine Resistance through Regulating the LncRNA-LET/NF90/miR-145 Signaling Axis in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one and Related Compounds in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one and structurally related chroman-4-one derivatives. While specific reproducible in vitro assay data for this compound is limited in publicly available literature, this document compiles and compares data from closely related compounds and extracts from which it is isolated, primarily the heartwood of Caesalpinia sappan.[1][2][3][4] The aim is to provide a valuable resource for researchers interested in the therapeutic potential of this class of compounds.
Overview of Chroman-4-ones
Chroman-4-ones are a class of heterocyclic compounds featuring a benzene ring fused to a dihydropyranone ring. This scaffold is present in a variety of natural products and synthetic compounds that have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects. This compound, a homoisoflavonoid, is noted for its potential anti-inflammatory and antioxidant properties.[5]
Comparative In Vitro Efficacy
To provide a framework for evaluating this compound, this section summarizes quantitative data from in vitro assays performed on analogous chroman-4-one derivatives and extracts of Caesalpinia sappan.
Enzyme Inhibition
Chroman-4-one derivatives have been identified as potent inhibitors of various enzymes. The following table presents the inhibitory activity of several substituted chroman-4-one derivatives against Sirtuin 2 (SIRT2), a histone deacetylase implicated in neurodegenerative diseases.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Selectivity | Reference |
| Substituted Chroman-4-ones | 2-n-propyl-6,8-dibromochroman-4-one | SIRT2 | 10.6 | Selective vs SIRT1/3 | [6][7] |
| 2-n-pentyl-6,8-dibromochroman-4-one | SIRT2 | 5.5 | Selective vs SIRT1/3 | [6][7] | |
| 6-bromo-8-chloro-2-(4-carboxybutyl)chroman-4-one | SIRT2 | 1.8 | Selective vs SIRT1/3 | [8] |
Anticancer Activity
Extracts from Caesalpinia sappan, a natural source of this compound, have demonstrated cytotoxic effects against various cancer cell lines. The data below compares the anticancer activity of C. sappan ethanol extract with a standard chemotherapeutic agent.
| Test Substance | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Caesalpinia sappan Ethanol Extract | A549 (Lung Carcinoma) | MTT | 45.19 ± 1.704 | [9] |
| MCF-7 (Breast Cancer) | - | - | - | |
| T47D (Breast Cancer) | - | 68.00 | [9] | |
| PANC-1 (Pancreatic Cancer) | - | 43.6 | [9] | |
| HeLa (Cervical Cancer) | - | 40.88 | [9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of in vitro assays. The following are protocols for key experiments relevant to the evaluation of chroman-4-one derivatives.
SIRT2 Inhibition Assay (Fluorescence-based)
This protocol describes a common method for determining the inhibitory activity of compounds against SIRT2.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a solution of the SIRT2 enzyme, the fluorogenic substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter), and NAD+.
-
Reaction Setup : In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the SIRT2 enzyme.
-
Initiation : Start the reaction by adding the substrate and NAD+.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Development : Stop the reaction and add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[6][7][10]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., C. sappan extract or this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.[9][11]
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
Potential Anti-inflammatory Signaling Pathway
Deoxysappanone B, a homoisoflavone also found in Caesalpinia sappan, has been shown to exert anti-neuroinflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It is plausible that this compound may act through similar mechanisms.
Caption: Putative anti-inflammatory mechanism of action.
General Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound against a cancer cell line.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 110064-50-1 | KEA06450 [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Cross-Validation of the Biological Activities of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activities of the homoisoflavonoid 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, with a focus on its anti-inflammatory and antioxidant properties. Through a comparative analysis with established alternative compounds such as quercetin and genistein, this document aims to provide an objective assessment of its therapeutic potential. The information herein is supported by experimental data from various studies, detailed methodologies for key biological assays, and visualizations of associated signaling pathways.
Executive Summary
This compound, a member of the homoisoflavonoid class of natural products, has garnered interest for its potential pharmacological activities. Homoisoflavonoids, including compounds like sappanone A and brazilin isolated from Caesalpinia sappan, have demonstrated significant anti-inflammatory and antioxidant effects.[1][2][3][4][5][6] This guide consolidates available data to benchmark the performance of this compound against well-characterized flavonoids, providing a valuable resource for researchers exploring novel therapeutic agents. While direct comparative studies are limited, this guide synthesizes data from multiple sources to offer a cross-validated perspective.
Comparative Analysis of Biological Activity
To provide a clear comparison, the following tables summarize the quantitative data on the anti-inflammatory and antioxidant activities of this compound and selected alternative compounds.
Disclaimer: The data presented below is compiled from multiple independent studies. Direct comparison of absolute IC50 or inhibition values should be approached with caution, as experimental conditions can vary between laboratories.
Anti-inflammatory Activity
In vivo models are crucial for assessing the anti-inflammatory potential of compounds. The carrageenan-induced paw edema and croton oil-induced ear edema models are widely used to evaluate acute inflammation.
Table 1: Comparative Anti-inflammatory Activity in In Vivo Models
| Compound | Model | Dosage | Inhibition of Edema (%) | Reference |
| Homoisoflavonoids (General) | Croton Oil-Induced Auricular Dermatitis | Not Specified | Exhibited anti-inflammatory activity | |
| Quercetin | Carrageenan-Induced Paw Edema | 10 mg/kg | Significant reduction in PGE2, TNF-α, and COX-2 mRNA | [7] |
| Quercetin | Carrageenan-Induced Paw Edema | 20 mg/kg (oral) | Significant inhibition | [8] |
| Luteolin | Croton Oil-Induced Ear Edema | Not Specified | Inhibition of edema | |
| Indomethacin (Standard Drug) | Carrageenan-Induced Paw Edema | 10 mg/kg | 41.7% | [9] |
| Indomethacin (Standard Drug) | Croton Oil-Induced Ear Edema | 50 mg/kg | 49.41% | [10] |
Antioxidant Activity
The antioxidant capacity of a compound is a key indicator of its potential to mitigate oxidative stress-related pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to quantify this activity, with a lower IC50 value indicating higher potency.
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 Value | Reference |
| Brazilin | Strong antioxidant activity | [3][4] |
| Genistein | ~43.17 µg/mL (ABTS assay) | [11] |
| Genistein | Did not reduce DPPH radical up to 80 µM | [12] |
| Quercetin | EC50: 5.5 µM | |
| Ascorbic Acid (Standard) | IC50: 33.47 ± 1.24 µg/mL | [9] |
Signaling Pathways in Inflammation and Oxidative Stress
The anti-inflammatory and antioxidant effects of flavonoids and homoisoflavonoids are often mediated through the modulation of key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, while the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the antioxidant response.
Sappanone A, a homoisoflavonoid structurally related to the target compound, has been shown to exert its anti-inflammatory effects by modulating both the Nrf2 and NF-κB pathways.[1][13] It induces the expression of heme oxygenase-1 (HO-1) via the p38 MAPK/Nrf2 axis and suppresses NF-κB activation.[1]
// Edges LPS -> p38 [label="Activates"]; LPS -> NFkB [label="Activates"];
p38 -> Nrf2 [label="Activates"]; Nrf2 -> HO1 [label="Induces Expression"]; HO1 -> Inflammatory_Mediators [label="Inhibits", style=dashed, color="#34A853", arrowhead=tee];
NFkB -> Inflammatory_Mediators [label="Induces Expression"];
Compound -> p38 [label="Activates", style=dashed, color="#4285F4"]; Compound -> NFkB [label="Inhibits", style=dashed, color="#4285F4", arrowhead=tee]; } .dot Caption: Proposed signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies for the key in vivo anti-inflammatory assays are provided below for researchers interested in evaluating the activity of this compound and its alternatives.
Carrageenan-Induced Paw Edema in Rodents
This widely used model assesses acute inflammation.
Workflow Diagram:
Procedure:
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Croton Oil-Induced Ear Edema in Mice
This model is used to evaluate topical anti-inflammatory activity.
Workflow Diagram:
Procedure:
-
Animals: Male Swiss albino mice are commonly used.
-
Grouping: Animals are divided into control, standard (e.g., dexamethasone or indomethacin), and test groups.
-
Compound Application: The test compound, dissolved in a suitable vehicle (e.g., acetone), is applied topically to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone.
-
Induction of Edema: After a short period (e.g., 15-30 minutes), a solution of croton oil in the same vehicle is applied to the right ear of all animals.[14]
-
Assessment of Edema: After a specified time (typically 4-6 hours), the animals are euthanized, and a standard-sized circular section is punched out from both ears. The weight of the ear punches is recorded.
-
Calculation: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is then calculated relative to the control group.
Conclusion
This compound belongs to a class of compounds with demonstrated anti-inflammatory and antioxidant potential. While direct comparative data for this specific molecule is still emerging, the available information on related homoisoflavonoids suggests that it likely acts through the modulation of key inflammatory and antioxidant signaling pathways, such as NF-κB, MAPK, and Nrf2. Further head-to-head studies with established compounds like quercetin and genistein, utilizing standardized protocols as outlined in this guide, are warranted to fully elucidate its therapeutic potential. This comparative guide serves as a foundational resource for researchers to design and interpret future studies on this promising compound.
References
- 1. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Brazilin from Caesalpinia sappan heartwood and its pharmacological activities: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijpsm.com [ijpsm.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Research advances of Sappanone A in inflammation-related diseases [frontiersin.org]
- 14. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one and Standard Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the potential anti-inflammatory properties of the natural compound 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one against established anti-inflammatory drugs, namely Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. Due to the current lack of direct experimental data on the specific anti-inflammatory activity of this compound, this guide draws upon available information for structurally related homoisoflavonoids and chroman-4-one derivatives to project its potential efficacy and mechanisms of action. This document is intended to serve as a resource for researchers, providing a foundational comparison and outlining standard experimental protocols for future in-vitro and in-vivo evaluation.
Introduction to this compound
This compound is a member of the homoisoflavonoid class of organic compounds. It can be isolated from the dried heartwood of Caesalpinia sappan, a plant used in traditional medicine for various ailments, including inflammation. The chroman-4-one core is a structural motif found in numerous bioactive natural products, and compounds belonging to this class have demonstrated a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.
While direct evidence is pending, the anti-inflammatory potential of this compound is inferred from studies on similar compounds. For instance, other homoisoflavonoids isolated from Caesalpinia sappan have been shown to inhibit the production of inflammatory mediators. This guide will, therefore, present a hypothetical comparison based on the activities of these related molecules.
Comparative Analysis with Standard Anti-Inflammatory Drugs
The following tables provide a comparative summary of this compound (based on data from related compounds) and two major classes of standard anti-inflammatory drugs: NSAIDs (represented by Ibuprofen) and Corticosteroids (represented by Dexamethasone).
Table 1: In-Vitro Anti-Inflammatory Activity Comparison
| Parameter | This compound (Projected) | Ibuprofen (NSAID) | Dexamethasone (Corticosteroid) |
| Cell Line | Macrophages (e.g., RAW 264.7, THP-1), Chondrocytes | Macrophages, various cell types | Macrophages, lymphocytes, various cell types |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) | LPS, other inflammatory stimuli | LPS, cytokines (e.g., TNF-α, IL-1β) |
| Mechanism of Action | Potential inhibition of COX-2, iNOS, and pro-inflammatory cytokine production | Inhibition of COX-1 and COX-2 enzymes | Inhibition of NF-κB signaling, induction of anti-inflammatory genes |
| Effect on Mediators | Potential reduction of NO, PGE2, TNF-α, IL-1β, IL-6 | Reduction of Prostaglandins (PGE2) | Broad suppression of cytokines, chemokines, and inflammatory enzymes |
| Potency (IC50) | To be determined | Varies by cell type and assay (µM range) | nM range |
Table 2: In-Vivo Anti-Inflammatory Activity Comparison
| Parameter | This compound (Projected) | Ibuprofen (NSAID) | Dexamethasone (Corticosteroid) |
| Animal Model | Carrageenan-induced paw edema in rodents | Carrageenan-induced paw edema, other models of acute inflammation | Carrageenan-induced paw edema, models of acute and chronic inflammation |
| Route of Administration | To be determined (likely oral or intraperitoneal) | Oral | Oral, intravenous, topical |
| Primary Outcome | Reduction in paw volume/thickness | Reduction in paw volume/thickness | Potent reduction in paw volume/thickness |
| Effect on Inflammatory Markers | Potential reduction of local pro-inflammatory cytokines and enzymes | Reduction of local prostaglandin levels | Systemic and local reduction of a wide range of inflammatory mediators |
| Dosage Range | To be determined | 10-100 mg/kg in rodents | 0.1-1 mg/kg in rodents |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of NSAIDs and corticosteroids are well-characterized and involve distinct signaling pathways. Based on preliminary data from related compounds, this compound may act on pathways similar to those affected by NSAIDs.
NSAID Mechanism of Action
Non-steroidal anti-inflammatory drugs primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[1][2][3]
Corticosteroid Mechanism of Action
Corticosteroids exert their potent anti-inflammatory effects through a more complex mechanism. After binding to the glucocorticoid receptor (GR) in the cytoplasm, the complex translocates to the nucleus. Here, it can upregulate the expression of anti-inflammatory proteins. More importantly, it can repress the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), thereby inhibiting the expression of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5]
References
- 1. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
A Comparative Analysis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one's Antioxidant Potential Against Industry Benchmarks
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one structure is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antioxidant effects. The antioxidant capacity of such compounds is crucial in the research and development of novel therapeutics for conditions associated with oxidative stress.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available antioxidant activity data for an extract containing 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one and for the benchmark antioxidants. The data is presented for three common antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. It is important to note that IC50, TEAC, and ORAC values can vary significantly between studies due to different experimental conditions.
| Compound/Extract | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (TEAC) | Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/g) |
| Ethyl Acetate Extract of Caesalpinia sappan Bark * | 19.7 µg/mL [5] | Not Reported | Not Reported |
| Trolox | 3.77 - 4.0 µg/mL[6] | 1.0 (by definition)[7][8] | 1.0 (by definition)[8][9] |
| Ascorbic Acid (Vitamin C) | 3.37 - 9.53 µg/mL[10] | 0.20 - 1.0[9][11] | ~41,000 µmol TE/100g[12] |
| Quercetin | 4.60 - 19.17 µg/mL[13] | 1.5 - 2.0[14] | Not widely reported in µmol TE/g, but shows high activity[15][16] |
*Data for the ethyl acetate extract of Caesalpinia sappan bark is used as an indicator of the potential activity of its constituent, this compound. One study found this extract to have stronger antioxidant activity than Vitamin C, with IC50 values of 19.7 µg/mL and 54.06 µg/mL, respectively[5].
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound and standard antioxidants are prepared in a suitable solvent.
-
In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test sample.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity[13].
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample[7][8][17].
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
Methodology:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in a 96-well plate.
-
The mixture is incubated at 37°C.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the oxidation reaction.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve[9][18][19].
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway related to oxidative stress and a typical workflow for antioxidant capacity assessment.
Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.
Caption: A generalized workflow for in vitro antioxidant capacity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 3. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antioxidant Activity of Secang Wood (Caesalpinia Sappan L) Water Extract in Wistar Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 8. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. bertrand.bio [bertrand.bio]
- 13. mdpi.com [mdpi.com]
- 14. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant properties of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antibodies-online.com]
- 18. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 19. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
